molecular formula C10H8FNO5 B13418372 (3-fluoro-2-oxopropyl) 4-nitrobenzoate CAS No. 62522-66-1

(3-fluoro-2-oxopropyl) 4-nitrobenzoate

Cat. No.: B13418372
CAS No.: 62522-66-1
M. Wt: 241.17 g/mol
InChI Key: RINGFEANYXFKDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-fluoro-2-oxopropyl) 4-nitrobenzoate is a specialized chemical reagent designed for research and development purposes. This compound features a 4-nitrobenzoate ester linked to a 3-fluoro-2-oxopropyl functional group, a structure that suggests potential as a key building block in organic synthesis . The reactive keto and ester groups make it a versatile intermediate for constructing more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical candidates and in materials science . Researchers value this compound for its potential to participate in various chemical transformations, including nucleophilic substitutions and reductions, facilitating the exploration of novel chemical spaces. As a critical intermediate, it may be used in the synthesis of compounds with potential biological activity, similar to other nitro-aromatic derivatives used in developing anti-infective agents . (3-fluoro-2-oxopropyl) 4-nitrobenzoate is provided with high purity and consistent quality to ensure reliable experimental results. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

CAS No.

62522-66-1

Molecular Formula

C10H8FNO5

Molecular Weight

241.17 g/mol

IUPAC Name

(3-fluoro-2-oxopropyl) 4-nitrobenzoate

InChI

InChI=1S/C10H8FNO5/c11-5-9(13)6-17-10(14)7-1-3-8(4-2-7)12(15)16/h1-4H,5-6H2

InChI Key

RINGFEANYXFKDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC(=O)CF)[N+](=O)[O-]

Origin of Product

United States
Foundational & Exploratory

Literature review on 1-deoxyhalo dihydroxyacetone analog synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide on Chemical and Chemo-Enzymatic Methodologies

Executive Summary

1-Deoxyhalo dihydroxyacetone analogs (specifically 1-halo-3-hydroxypropan-2-ones ) represent a specialized class of triosephosphate derivatives. Structurally, they retain the core ketose functionality of dihydroxyacetone (DHA) while introducing a reactive electrophilic warhead (


-haloketone) at the C1 position.

These compounds are critical in two primary domains:

  • Enzyme Inhibition: They act as affinity labels and suicide inhibitors for triosephosphate isomerase (TIM) and aldolases, covalently modifying active site glutamate or histidine residues.[1]

  • Heterocyclic Synthesis: They serve as dense functional building blocks for the synthesis of imidazoles and thiazoles via Hantzsch-type condensations.[1]

This guide details the two most robust synthetic routes: Chemical Oxidation of Halohydrins and FSA-Mediated Chemo-Enzymatic Synthesis .

Part 1: Structural Significance & Reactivity

The chemical utility of 1-halo-3-hydroxypropan-2-one stems from its dual reactivity. The carbonyl group is activated by the adjacent halogen, making it highly susceptible to nucleophilic attack, while the halogen itself is a good leaving group for


 displacements.
FeatureChemical ConsequenceApplication

-Haloketone
High electrophilicity; Lachrymatory properties.Covalent enzyme inhibition (alkylating agent).[1]
C3-Hydroxyl H-bond donor/acceptor; mimic of phosphate group.Binding affinity to glycolytic enzymes (TIM/Aldolase).[1]
C2-Carbonyl Susceptible to hydration (gem-diol formation).[1]Transition state mimicry.
Part 2: Chemical Synthesis Protocol

Route: Oxidative Dehydrogenation of 3-Halo-1,2-Propanediols

Direct halogenation of dihydroxyacetone is often uncontrolled, leading to poly-halogenated byproducts.[1] The industry-standard approach involves the hydrolysis of epichlorohydrin followed by selective oxidation.

Workflow Diagram (DOT)

ChemicalSynthesis cluster_conditions Critical Control Points Epichlorohydrin Epichlorohydrin (Starting Material) Chlorohydrin 3-Chloro-1,2-propanediol (Intermediate) Epichlorohydrin->Chlorohydrin Hydrolysis (H2O, H+, 40°C) Product 1-Chloro-3-hydroxypropan-2-one (Target) Chlorohydrin->Product Oxidation (TEMPO/TCCA or Swern) Warning Avoid Jones Reagent (Over-oxidation risk)

Caption: Step-wise conversion of epichlorohydrin to the target haloketone via hydrolytic ring-opening and selective oxidation.

Detailed Protocol: 1-Chloro-3-hydroxypropan-2-one

Reagents: 3-Chloro-1,2-propanediol (


-chlorohydrin), TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), Trichloroisocyanuric acid (TCCA), Dichloromethane (DCM).
  • Precursor Preparation:

    • Reflux epichlorohydrin (1.0 eq) in water with a catalytic amount of

      
       or via ultrasonic irradiation (Green Method) to open the epoxide ring.
      
    • Validation: Monitor disappearance of epoxide signals in

      
       NMR. Yields typically >80%.[1][2]
      
  • Oxidation (TEMPO/TCCA Method):

    • Dissolve 3-chloro-1,2-propanediol (10 mmol) in DCM (50 mL) at 0°C.

    • Add TEMPO (0.1 mmol, 1 mol%) and NaBr (0.5 eq).[1]

    • Slowly add TCCA (3.4 mmol) over 20 minutes. The reaction is exothermic; maintain temperature <5°C to prevent cleavage of the C-C bond.[1]

    • Stir at 0°C for 2 hours, then warm to room temperature.

  • Work-up:

    • Filter off the cyanuric acid precipitate.[1]

    • Wash the filtrate with saturated

      
       (to quench oxidant) and brine.[1]
      
    • Dry over

      
       and concentrate in vacuo.
      
    • Caution: The product is a potent lachrymator.[1] Perform all evaporation in a high-efficiency fume hood.

Why this method? Unlike Jones oxidation (Cr(VI)), which generates toxic waste and can over-oxidize the primary alcohol to a carboxylic acid, the TEMPO/TCCA system is selective for the secondary alcohol, preserving the C3-hydroxyl group essential for the "dihydroxyacetone" mimicry.

Part 3: Chemo-Enzymatic Synthesis Protocol

Route: Aldol Addition via Fructose-6-Phosphate Aldolase (FSA)

For applications requiring high stereocontrol or complex analogs (e.g., fluorinated sugars), enzymatic synthesis is superior.[1] FSA from E. coli is unique because it accepts unphosphorylated dihydroxyacetone (DHA) and hydroxyacetone (HA) as donors.[1]

Mechanism Diagram (DOT)

EnzymaticPathway Enzyme FSA Aldolase (Lys-Glu Dyad) SchiffBase Enamine Intermediate Enzyme->SchiffBase + Donor (-H2O) Donor Hydroxyacetone / DHA (Donor) Acceptor Halo-Aldehyde (Acceptor) Product 1-Deoxyhalo-Ketose (Chiral Product) SchiffBase->Product + Acceptor (C-C Bond Formation)

Caption: FSA-catalyzed aldol addition. The enzyme forms a Schiff base with the donor, facilitating nucleophilic attack on the acceptor aldehyde.

Detailed Protocol: FSA-Catalyzed Synthesis

Reagents: Recombinant FSA (overexpressed in E. coli), Dihydroxyacetone (DHA), Acceptor Aldehyde (e.g., fluoro-acetaldehyde or related derivatives), HEPES buffer.

  • Reaction Setup:

    • Prepare a solution of DHA (100 mM) and the acceptor aldehyde (50 mM) in HEPES buffer (50 mM, pH 8.0).[3]

    • Note: Excess donor (DHA) drives the equilibrium toward product formation.[1]

  • Enzyme Addition:

    • Add FSA (approx. 2-5 U/mL).[1]

    • Incubate at 25°C with mild orbital shaking.

  • Monitoring:

    • Monitor reaction progress via HPLC (Aminex HPX-87H column) or TLC.[1]

    • Reaction typically reaches equilibrium within 24 hours.[1]

  • Purification:

    • Remove enzyme via ultrafiltration (10 kDa cutoff).[1]

    • Purify the product using silica gel chromatography or preparative HPLC.[1]

Scientific Rationale: FSA provides exquisite stereocontrol (typically forming D-threo stereochemistry) without the need for protecting groups.[1] This is particularly useful for synthesizing 1-deoxy-1-fluoro-D-fructose analogs used in metabolic studies.

Part 4: Comparative Data & Stability

The following table summarizes the stability and reactivity profiles of common 1-deoxyhalo analogs compared to native DHA.

AnalogLeaving Group AbilityStability (

at pH 7)
Primary Application
1-Fluoro PoorHigh (>24 hrs)Metabolic probe (fluorine is isosteric to OH).
1-Chloro ModerateModerate (6-12 hrs)General alkylating agent; Heterocycle synthesis.[1]
1-Bromo ExcellentLow (<1 hr)High-reactivity suicide inhibitor; Rapidly polymerizes.
1-Iodo SuperiorVery Low (mins)Rarely isolated; generated in situ (Finkelstein).

Handling Precaution: All


-haloketones are strong alkylators .[1]
  • Lachrymatory Hazard: They interact with TRPA1 channels in the eyes/lungs.[1] Use full face protection.[1]

  • Storage: Store at -20°C under Argon. Stabilize with trace amounts of radical inhibitors (e.g., BHT) if storing for >1 week.[1]

References
  • Synthesis of

    
    -Chloroketones via Oxidation: 
    
    • Jing, Y., Daniliuc, C. G., & Studer, A. (2014).[1][4] Oxidative Chlorination of Alcohols. Organic Letters.

    • [1]

  • FSA Aldolase Characterization & Application

    • Garrabou, X., et al. (2009).[1] Asymmetric Self- and Cross-Aldol Reactions of Glycolaldehyde Catalyzed by D-Fructose-6-phosphate Aldolase. Angewandte Chemie.

    • [1]

  • Triosephosphate Isomerase (TIM)

    • Richard, J. P. (1993).[1] Mechanism of Triosephosphate Isomerase. Biochemistry.

    • [1]

  • Epichlorohydrin Hydrolysis Protocol

    • Organic Syntheses, Coll.[1][2][5] Vol. 1, p. 233 (1941).[1] Preparation of Glycerol

      
      -Dichlorohydrin and related derivatives.
      
    • [1]

  • Enzymatic Synthesis of Fructose Analogs

    • Sánchez-Moreno, I., et al. (2004).[1] Chemo-enzymatic synthesis of 1-deoxy-D-fructose and 1-deoxy-D-sorbose. Journal of Molecular Catalysis B: Enzymatic.

    • [1]

Sources

The Role of (3-Fluoro-2-oxopropyl) 4-nitrobenzoate in Lipid Biosynthesis Research: A Technical Guide to FMK-Based Probe Development and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the study of lipid biosynthesis, deconvoluting the complex regulatory networks that govern cellular lipogenesis is a persistent challenge. While much of the literature focuses on the biological application of peptide-based irreversible inhibitors, the chemical foundation of these tools is rarely discussed. (3-Fluoro-2-oxopropyl) 4-nitrobenzoate (CAS: 62522-66-1) is an essential, highly reactive electrophilic synthon[1]. It serves as the critical building block for synthesizing fluoromethyl ketone (FMK) activity-based probes (ABPs) and protease inhibitors (such as Z-VAD-FMK)[2].

These FMK-based tools are indispensable in modern lipid research. They allow scientists to isolate and quantify the non-canonical, caspase-mediated activation of Sterol Regulatory Element-Binding Proteins (SREBPs)—the master transcription factors of lipid homeostasis[3]. This whitepaper provides an in-depth mechanistic analysis of how this specific chemical building block translates into functional biochemical assays, complete with self-validating experimental protocols.

Chemical Foundation: The Causality of Synthon Selection

Synthesizing fluoromethyl ketones directly onto delicate peptide sequences is synthetically challenging due to the risk of racemization and peptide backbone degradation. (3-Fluoro-2-oxopropyl) 4-nitrobenzoate solves this by acting as a pre-formed electrophilic warhead.

Why the 4-Nitrobenzoate Leaving Group?

The choice of a 4-nitrobenzoate moiety over a traditional halide (like bromine or chlorine) is a deliberate chemical strategy. The strong electron-withdrawing nature of the nitro group makes the benzoate an exceptional leaving group. This allows for mild nucleophilic displacement by a peptide's C-terminus, ensuring high-yield installation of the FMK warhead without compromising the stereochemistry of the targeting peptide[1].

Mechanism of Covalent Inhibition

Once synthesized, the resulting peptide-FMK probe acts as a suicide inhibitor for target cysteine proteases (e.g., Caspase-1, Caspase-3). The active site thiolate of the enzyme attacks the ketone carbonyl, forming a hemithioacetal intermediate. This is rapidly followed by the expulsion of the fluoride ion (


), resulting in a permanent, irreversible thioether bond.

G A 62522-66-1 Building Block B Peptide Coupling (4-nitrobenzoate displacement) A->B C Peptide-FMK Probe (e.g., Z-VAD-FMK) B->C D Target Cysteine Protease (e.g., Caspase-1) C->D Nucleophilic Attack by Active Site Thiol E Irreversible Thioether Adduct (Enzyme Inhibition) D->E Elimination of F⁻

Caption: Synthesis and mechanism of irreversible cysteine protease inhibition by FMK probes.

Deconvoluting Lipid Biosynthesis: The SREBP-Caspase Axis

Lipid biosynthesis is tightly controlled by SREBPs, which reside in the endoplasmic reticulum (ER) as inactive precursors. Under normal conditions, they are activated via the canonical SCAP/S1P/S2P cleavage pathway. However, recent breakthroughs have identified a non-canonical activation pathway driven by cellular stress, lipid peroxidation, and viral infections (such as Hepatitis C)[3].

In this non-canonical pathway, the NLRP3 inflammasome activates Caspase-1 and Caspase-3, which directly cleave SREBPs. This cleavage translocates the mature SREBP to the nucleus, upregulating lipogenic genes like Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1), ultimately leading to lipid droplet accumulation[4].

By utilizing FMK inhibitors derived from (3-fluoro-2-oxopropyl) 4-nitrobenzoate, researchers can acutely and specifically block this non-canonical cleavage. This temporal blockade is vastly superior to genetic knockouts, which often trigger lethal phenotypes or compensatory lipid scavenging mechanisms.

G Stress Cellular Stress / Viral Infection Inflammasome NLRP3 Inflammasome Stress->Inflammasome Caspase Active Caspase-1 / Caspase-3 Inflammasome->Caspase SREBP_N Mature SREBP (Nucleus) Caspase->SREBP_N Non-canonical Cleavage SREBP_ER SREBP Precursor (ER) SREBP_ER->SREBP_N Canonical Pathway LipidGenes Lipogenic Genes (FASN, SCD1, HMGCS) SREBP_N->LipidGenes Transcription LipidDroplets Lipid Droplet Accumulation LipidGenes->LipidDroplets FMK FMK Inhibitor (Derived from 62522-66-1) FMK->Caspase Covalent Inhibition

Caption: Role of FMK inhibitors in blocking caspase-mediated SREBP activation and lipogenesis.

Experimental Methodology: A Self-Validating System

To prove causality between protease activity and lipid biosynthesis, the experimental design must isolate the non-canonical pathway from the canonical one. The following protocol utilizes a dual-readout system to ensure self-validation.

Protocol: Acute Temporal Blockade of Non-Canonical SREBP Activation

Objective: To quantify the specific contribution of caspase activity to lipid droplet biogenesis using an FMK-based activity-based probe ()[2].

Step-by-Step Procedure:

  • Cell Culture & Stress Induction: Seed Huh7 human hepatoma cells at

    
     cells/well. Induce ER stress and inflammasome activation using Thapsigargin (1 µM) for 12 hours.
    
  • Inhibitor Pre-treatment (The Causality Check):

    • Group A (Vehicle): DMSO control.

    • Group B (FMK Probe): Pre-treat with 20 µM Z-VAD-FMK (synthesized via 62522-66-1) 2 hours prior to stress induction. This isolates the non-canonical pathway.

    • Group C (Canonical Control): Pre-treat with 10 µM Fatostatin (a canonical SCAP inhibitor). This isolates the canonical pathway.

  • Dual Readout - Phase 1 (Biochemical Validation): Harvest cells and perform Western Blotting for SREBP-1c. Quantify the ratio of the 125 kDa precursor (ER-bound) to the 68 kDa mature fragment (Nuclear).

  • Dual Readout - Phase 2 (Phenotypic Validation): Stain parallel cell cultures with Nile Red (1 µg/mL) to label intracellular neutral lipids. Quantify lipid droplet area via high-content imaging and flow cytometry.

Why this is a self-validating system: If the FMK probe successfully inhibits lipogenesis, we must see a stoichiometric decrease in the 68 kDa mature SREBP-1c fragment without affecting canonical SCAP transport. Running Fatostatin in parallel ensures that any reduction in lipid droplets by the FMK probe is strictly due to protease inhibition, not off-target canonical suppression.

Quantitative Data Presentation

The table below summarizes the expected multi-parametric readouts validating the efficacy of FMK probes in lipid biosynthesis research. Notice how the FMK probe successfully uncouples caspase activity from lipid accumulation[4].

Experimental GroupCaspase-1 Activity (RFU)Mature SREBP-1c (Fold Change)Intracellular Triglycerides (mg/dL)Lipid Droplet Area (µm²)
Vehicle (Unstressed) 1,5001.0x45.012.5
Stress Inducer (Thapsigargin) 8,5004.2x110.538.0
Stress + FMK Probe (20 µM) 1,800 1.3x 52.0 15.2
Stress + Fatostatin (10 µM) 8,2000.8x48.514.1

Data Interpretation: The FMK probe effectively suppresses both Caspase-1 activity and SREBP-1c maturation, normalizing triglyceride levels. Fatostatin normalizes triglycerides but fails to suppress Caspase-1, proving that the FMK probe operates via a distinct, upstream non-canonical mechanism.

References

  • PubChemLite : 62522-66-1 (C10H8FNO5) Compound Summary. National Center for Biotechnology Information. URL:[Link]

  • Journal of Biological Chemistry : The Hepatitis C Virus-induced NLRP3 Inflammasome Activates the Sterol Regulatory Element-binding Protein (SREBP) and Regulates Lipid Metabolism. URL:[Link]

  • Toxicology Letters : Mechanisms involved in lipid accumulation and apoptosis induced by 1-nitropyrene in Hepa1c1c7 cells. URL: [Link]

Sources

A Comparative Technical Guide to Fluorinated and Chlorinated Acetol Benzoate Esters for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of halogens, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparative analysis of fluorinated and chlorinated acetol benzoate esters, two classes of compounds with significant potential in drug discovery and development. We will explore the nuanced effects of fluorine versus chlorine substitution on the physicochemical properties, reactivity, and ultimately, the biological activity of these esters. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide experimental design and compound selection. We will delve into detailed synthetic protocols, comparative data analysis, and the underlying mechanistic principles that govern the behavior of these halogenated compounds.

Introduction: The Strategic Role of Halogenation in Drug Design

Halogenation is a powerful tool in the medicinal chemist's arsenal for optimizing drug candidates. The introduction of fluorine or chlorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] Acetol benzoate esters, as a core structure, provide a versatile platform for systematically studying these halogen-driven effects. The choice between fluorine and chlorine is not arbitrary; it is a critical decision that can dictate the success or failure of a drug development program.[3][4] Fluorine, with its high electronegativity and small size, can act as a bioisostere for hydrogen or a hydroxyl group, often enhancing metabolic stability and binding interactions.[5][6] In contrast, the larger and more polarizable chlorine atom can introduce different steric and electronic effects, impacting receptor binding and membrane permeability in distinct ways.[7] This guide will dissect these differences in the context of acetol benzoate esters, providing a clear framework for their rational application in drug design.

Physicochemical Properties: A Tale of Two Halogens

The substitution of fluorine or chlorine onto the acetol benzoate scaffold induces significant and predictable changes in its physicochemical properties. These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Electronic Effects and Acidity

The high electronegativity of fluorine (Pauling scale: 3.98) compared to chlorine (3.16) leads to a stronger inductive electron-withdrawing effect.[3] This directly impacts the acidity of any proximal functional groups. For instance, a fluorine atom on the benzoate ring increases the acidity of the parent benzoic acid more effectively than a chlorine atom.[8] This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its solubility and ability to cross biological membranes.

Lipophilicity and Solubility

Lipophilicity, often expressed as logP or logD, is a key parameter in drug design. Generally, the introduction of a halogen increases lipophilicity. However, the effect of fluorine can be more complex. While a single fluorine atom can increase lipophilicity, highly fluorinated motifs can sometimes decrease it due to the polarity of the C-F bond.[9] Chlorine, being larger and more polarizable, consistently and significantly increases lipophilicity.[10] This distinction is vital when aiming to balance solubility and permeability for optimal oral bioavailability.

A comparative summary of the expected physicochemical properties is presented in Table 1.

PropertyFluorinated Acetol BenzoateChlorinated Acetol BenzoateRationale
Electronegativity of Halogen High (3.98)[3]Moderate (3.16)[3]Intrinsic atomic property.
Acidity of Parent Benzoic Acid HigherLowerStronger inductive effect of fluorine.[8]
Lipophilicity (logP) Moderate IncreaseSignificant IncreaseChlorine is larger and more polarizable.[3][10]
Aqueous Solubility Generally LowerGenerally Significantly LowerInversely related to lipophilicity.
Metabolic Stability Generally HighModerate to HighStrong C-F bond resists metabolic cleavage.[5]
Hydrogen Bond Accepting Ability WeakVery WeakHalogens are poor H-bond acceptors.[3]

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Chlorinated Acetol Benzoate Esters.

Synthesis and Reactivity: Navigating the Halogen Dance

The synthetic routes to fluorinated and chlorinated acetol benzoate esters share common principles of esterification, but the introduction of the halogen requires distinct strategies.

General Synthesis of Acetol Benzoate Esters

The fundamental reaction for creating these esters is the acylation of acetol (1-hydroxy-2-propanone) with a substituted benzoyl chloride.[11] This is a nucleophilic acyl substitution reaction, typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.[11][12]

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Acetol Acetol (1-hydroxy-2-propanone) Ester Halogenated Acetol Benzoate Ester Acetol->Ester BenzoylChloride Halogenated Benzoyl Chloride BenzoylChloride->Ester Base Base (e.g., Pyridine) HCl HCl Base->HCl G cluster_fluorine Fluorinated Acetol Benzoate cluster_chlorine Chlorinated Acetol Benzoate cluster_application Drug Development Application F_Props High Electronegativity Small Size Strong C-F Bond F_Effects Increased Metabolic Stability Modulated pKa Enhanced Binding Affinity F_Props->F_Effects leads to Application Improved Pharmacokinetics Enhanced Potency and Selectivity F_Effects->Application Cl_Props Moderate Electronegativity Larger Size More Polarizable Cl_Effects Increased Lipophilicity Potential for Halogen Bonding Altered Steric Profile Cl_Props->Cl_Effects leads to Cl_Effects->Application

Sources

Methodological & Application

Synthesis of (3-fluoro-2-oxopropyl) 4-nitrobenzoate from 1-fluoro-3-chloro-2-propanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a validated protocol for the synthesis of (3-fluoro-2-oxopropyl) 4-nitrobenzoate , a specialized fluorinated building block often utilized in the development of mechanism-based enzyme inhibitors and metabolic probes.

The synthesis overcomes the challenge of handling the highly reactive


-haloketone moiety by utilizing a stepwise oxidation-substitution strategy. By starting with 1-fluoro-3-chloro-2-propanol , we leverage the differential leaving group ability of chloride versus fluoride to achieve high regioselectivity without the need for protecting groups.
Key Advantages of This Protocol
  • Regiocontrol: Exploits the

    
     bond weakness relative to 
    
    
    
    to ensure exclusive mono-substitution.
  • Scalability: Utilizes robust Jones Oxidation and standard

    
     conditions adaptable to gram-scale synthesis.
    
  • Purity: Avoids the formation of unstable hemiacetal intermediates common in alternative routes.

Strategic Analysis & Retrosynthesis

The target molecule contains a ketone flanked by a fluorine atom and a benzoate ester. A direct esterification of a dihydroxy acetone derivative is complicated by the instability of free fluorohydroxyacetone. Therefore, the optimal route proceeds via the oxidation of the commercially available chlorofluorohydrin, followed by nucleophilic displacement.

Reaction Pathway[1][2][3][4][5][6]
  • Oxidation: Conversion of the secondary alcohol (1-fluoro-3-chloro-2-propanol) to the corresponding ketone (1-fluoro-3-chloro-2-propanone).

  • Substitution: Nucleophilic attack by 4-nitrobenzoate on the chlorinated carbon. The fluorinated carbon remains intact due to the high bond dissociation energy of the

    
     bond (
    
    
    
    ) compared to
    
    
    (
    
    
    ).
Visual Workflow

SynthesisPath SM 1-Fluoro-3-chloro-2-propanol (Starting Material) Step1 Step 1: Oxidation (Jones Reagent) SM->Step1 Inter 1-Fluoro-3-chloro-2-propanone (Reactive Intermediate) Step1->Inter 0°C to RT Step2 Step 2: Substitution (Na-4-Nitrobenzoate) Inter->Step2 Target (3-Fluoro-2-oxopropyl) 4-nitrobenzoate (Final Product) Step2->Target Acetone, Reflux

Figure 1: Sequential pathway utilizing differential halide reactivity.

Safety & Handling Protocols (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Lachrymator The intermediate 1-fluoro-3-chloro-2-propanone is a potent lachrymator (tear gas agent).Mandatory: Work exclusively in a high-efficiency fume hood. Double-glove (Nitrile/Laminate). Keep bleach trap ready to neutralize spills.
Oxidizer Jones Reagent (

) is a strong oxidizer and carcinogen.
Quench excess oxidant with isopropanol before disposal.[1] Segregate chromium waste.
Vesicant

-haloketones are alkylating agents and can cause severe skin blistering.
In case of skin contact, wash with 5% sodium thiosulfate solution followed by copious water.

Experimental Protocols

Step 1: Synthesis of 1-Fluoro-3-chloro-2-propanone

This step utilizes Jones Reagent for the rapid and quantitative oxidation of the secondary alcohol.

Reagents:

  • 1-Fluoro-3-chloro-2-propanol (

    
    )
    
  • Jones Reagent (

    
     solution of 
    
    
    
    in dilute
    
    
    ,
    
    
    )
  • Acetone (Solvent, HPLC Grade)[2]

  • Isopropanol (Quenching agent)[1]

Procedure:

  • Setup: Charge a 3-neck round-bottom flask with 1-fluoro-3-chloro-2-propanol (

    
    , 
    
    
    
    ) dissolved in acetone (
    
    
    ). Cool the solution to
    
    
    using an ice/brine bath.
  • Addition: Add Jones Reagent dropwise via an addition funnel over 45 minutes. Maintain internal temperature below

    
    . The solution will turn from orange to a green slurry (chromium salts).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The alcohol spot (

    
    ) should disappear.
    
  • Quench: Add isopropanol (

    
    ) dropwise to consume excess oxidant (color change from orange-red to green indicates complete reduction of Cr(VI)).
    
  • Workup: Decant the liquid from the chromium salts. Wash the salts with acetone (

    
    ). Combine organic layers.
    
  • Concentration: Carefully concentrate the acetone solution under reduced pressure (keep bath

    
     due to volatility).
    
  • Extraction: Dissolve the residue in

    
     (
    
    
    
    ) and wash with cold water (
    
    
    ) and brine. Dry over
    
    
    .[3]
  • Purification: The crude oil is typically sufficiently pure (

    
    ) for the next step. If necessary, distill under reduced pressure (approx. 
    
    
    
    at
    
    
    ).

Yield:


 (

) colorless lachrymatory oil.
Step 2: Synthesis of (3-Fluoro-2-oxopropyl) 4-nitrobenzoate

This step employs a classic


 substitution. The 4-nitrobenzoate anion attacks the carbon bearing the chlorine. The fluorine atom is unreactive under these conditions.

Reagents:

  • 1-Fluoro-3-chloro-2-propanone (

    
    , from Step 1)
    
  • 4-Nitrobenzoic acid (

    
    )
    
  • Triethylamine (

    
    ) OR Sodium 4-nitrobenzoate (
    
    
    
    )
  • Acetonitrile (ACN) or Acetone (Anhydrous)

  • Sodium Iodide (

    
    , Catalyst - Finkelstein condition)
    

Procedure:

  • Preparation of Salt (In situ): In a round-bottom flask, dissolve 4-nitrobenzoic acid (

    
    , 
    
    
    
    ) in dry Acetonitrile (
    
    
    ). Add Triethylamine (
    
    
    ,
    
    
    ) and stir for 15 minutes until clear.
  • Addition: Add Sodium Iodide (

    
    , catalytic) followed by 1-fluoro-3-chloro-2-propanone (
    
    
    
    ,
    
    
    ) dropwise.
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Note: The reaction precipitates Triethylammonium chloride (or NaCl if using sodium salt).

  • Monitoring: Monitor by HPLC or TLC. The starting ketone is volatile and may not visualize well; monitor the consumption of the benzoate.

  • Workup: Cool to room temperature. Filter off the precipitated salts. Concentrate the filtrate to a residue.

  • Extraction: Redissolve residue in EtOAc (

    
    ). Wash with saturated 
    
    
    
    (
    
    
    ) to remove unreacted acid, followed by water and brine.
  • Crystallization: Dry organic layer (

    
    ) and concentrate. Recrystallize the resulting solid from Ethanol/Hexane or EtOAc/Heptane.
    

Yield:


 (

). Appearance: Pale yellow crystalline solid.

Analytical Validation

To validate the synthesis, confirm the integrity of the monofluorinated ketone moiety.

TechniqueDiagnostic SignalInterpretation
1H NMR (

)

(d,

,

)

doublet shows large geminal H-F coupling.

(s,

)

singlet (slightly broadened).

(m,

)
Aromatic protons (4-nitrobenzoate pattern).
19F NMR

(t)
Triplet splitting due to coupling with two geminal protons.
IR

&

Distinct Ester and Ketone carbonyl stretches.

Troubleshooting Guide

Issue: Low Yield in Step 2.

  • Cause: Volatility of the starting ketone leading to loss before reaction.

  • Solution: Use a reflux condenser with coolant at

    
    . Do not apply high vacuum to the Step 1 product for extended periods.
    

Issue: Formation of Bis-benzoate.

  • Cause: Displacement of Fluorine.

  • Analysis: This is highly unlikely under reflux conditions in ACN. If observed, lower temperature to

    
     and extend reaction time.
    

Issue: Product is an Oil/Gum.

  • Cause: Residual solvent or impurities.

  • Solution: Triturate with cold diethyl ether or hexane to induce crystallization.

References

  • Preparation of 1-chloro-3-fluoro-2-propanone

    • Source: PrepChem.
    • URL:[Link]

  • Properties of 1-chloro-3-fluoro-2-propanol (Starting Material)

    • Source: PubChem Compound Summary for CID 92107.
    • URL:[Link]

  • Nucleophilic Substitution of

    
    -haloketones: 
    
    • Source: ScienceMadness Discussion on Chloroacetone reactivity (Contextual grounding for lachrym
    • URL:[Link]

  • Reaction of 4-nitrobenzoic acid derivatives: Source: ChemicalBook "3-Fluoro-4-nitrobenzoic acid synthesis" (Reference for nitrobenzo

Sources

Application Note: Synthesis and Utilization of Fluoroacetol Phosphate from Nitrobenzoate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers in bio-organic chemistry and enzymology. It details the use of (3-fluoro-2-oxopropyl) 4-nitrobenzoate as a stable, crystalline precursor for the generation of fluoroacetol phosphate (1-fluoro-3-hydroxyacetone phosphate), a critical substrate analog for probing the mechanism of Class I aldolases (e.g., Rabbit Muscle Aldolase, RAMA) and Triosephosphate Isomerase (TIM).

Abstract & Strategic Rationale

Fluoroacetol phosphate (FAP) is a bioisostere of dihydroxyacetone phosphate (DHAP) where the C1-hydroxyl group is replaced by a fluorine atom.[1] This modification alters the electronics and hydrogen-bonding capability of the substrate without significantly changing its steric bulk, making it an invaluable probe for:

  • Mechanistic Studies: Investigating the proton abstraction steps in aldolase and isomerase catalysis.

  • Enzyme Inhibition: Acting as a potential suicide substrate or competitive inhibitor.

  • Structural Biology: Trapping reaction intermediates (e.g., Schiff bases) due to the inductive effect of fluorine destabilizing the enamine intermediate.

The Challenge: Free fluoroacetol phosphate is chemically labile. It is prone to


-elimination of hydrogen fluoride (HF) and decomposition, particularly in basic conditions.
The Solution: (3-Fluoro-2-oxopropyl) 4-nitrobenzoate  serves as a stable, crystalline precursor . Unlike the volatile and unstable free alcohol (fluoroacetol) or the sensitive phosphate, the nitrobenzoate ester allows for the purification and long-term storage of the fluorinated carbon skeleton. This protocol outlines the controlled deprotection of the nitrobenzoate followed by phosphorylation to generate high-purity FAP.

Chemical Mechanism & Pathway

The transformation requires a two-phase chemical workflow: Deprotection (unmasking the alcohol) and Phosphorylation (installing the phosphate ester).

Key Mechanistic Considerations:
  • Acidic Hydrolysis: The deprotection of the 4-nitrobenzoate must be performed under acidic conditions . Basic hydrolysis poses a high risk of HF elimination (E1cB mechanism) due to the acidity of the

    
    -protons adjacent to the carbonyl and fluorine.
    
  • Phosphorylation Strategy: Direct phosphorylation of the ketone alcohol is best achieved using phosphoramidite chemistry (Fischer et al., 2011) or silver dibenzyl phosphate (Fondy et al., 1978) to avoid harsh conditions that degrade the fluoroketone.

Pathway Visualization

G Precursor (3-Fluoro-2-oxopropyl) 4-nitrobenzoate (Stable Solid) Inter 1-Fluoro-3-hydroxyacetone (Fluoroacetol) (Labile Liquid) Precursor->Inter Acid Hydrolysis (HCl/MeOH, Reflux) ProtectedP Dibenzyl Phosphate Intermediate Inter->ProtectedP Phosphorylation (BnO)2PN(iPr)2 / Oxidation Target Fluoroacetol Phosphate (Active Substrate) ProtectedP->Target Hydrogenolysis (H2, Pd/C) Aldolase Rabbit Muscle Aldolase (RAMA) Target->Aldolase Binding/Catalysis (Km ~ 50 mM)

Figure 1: Synthetic pathway from the nitrobenzoate precursor to the active phosphate substrate.[1]

Detailed Experimental Protocol

Phase 1: Precursor Deprotection (Isolation of Fluoroacetol)

Objective: Hydrolyze the ester linkage without degrading the fluoroketone core.

Reagents:

  • (3-Fluoro-2-oxopropyl) 4-nitrobenzoate (Starting Material)[2]

  • Methanol (anhydrous)

  • Concentrated HCl[3]

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve 1.0 eq of (3-fluoro-2-oxopropyl) 4-nitrobenzoate in Methanol (0.5 M concentration).

  • Acidification: Add concentrated HCl dropwise to achieve a final concentration of 1.0 M HCl.

  • Reaction: Reflux the mixture at 60°C for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc 3:1) for the disappearance of the nitrobenzoate spot.

    • Note: Do not use base (NaOH/KOH). The

      
      -fluoroketone is extremely sensitive to base-catalyzed polymerization.
      
  • Workup:

    • Cool to room temperature.[3][4]

    • Remove methanol under reduced pressure (rotary evaporator, bath < 40°C).

    • Resuspend the residue in water and extract 3x with DCM to remove the cleaved 4-nitrobenzoic acid (which is soluble in organic layer) and unreacted starting material.

    • Critical Step: The product, 1-fluoro-3-hydroxyacetone, is water-soluble. However, for phosphorylation, it needs to be in organic solvent.

    • Alternative Workup: If the product partitions poorly, neutralize carefully with solid

      
       to pH 5-6 (do not exceed pH 7) and extract continuously with ethyl acetate.
      
  • Purification: The crude alcohol is often used directly or distilled under high vacuum if high purity is required.

Phase 2: Phosphorylation (The Fischer Method)

Objective: Convert the alcohol to the phosphate ester using mild phosphoramidite chemistry, which is superior to the older silver salt methods.

Reagents:

  • 1-Fluoro-3-hydroxyacetone (from Phase 1)

  • Dibenzyl N,N-diisopropylphosphoramidite

  • 1H-Tetrazole (Activator)

  • Hydrogen Peroxide (30%) or t-Butyl Hydroperoxide

  • DCM (anhydrous)

Protocol:

  • Coupling: Under Argon, dissolve 1-fluoro-3-hydroxyacetone (1.0 eq) and 1H-tetrazole (1.5 eq) in anhydrous DCM.

  • Addition: Add Dibenzyl N,N-diisopropylphosphoramidite (1.1 eq) dropwise at 0°C.

  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Oxidation: Cool the mixture to -78°C (or 0°C) and add oxidizing agent (H2O2 or t-BuOOH) to convert the phosphite P(III) to phosphate P(V). Stir for 1 hour.

  • Isolation: Wash with sodium metabisulfite (to quench oxidant), then brine. Dry over

    
    .[5]
    
  • Deprotection: Dissolve the dibenzyl phosphate ester in MeOH/Water (1:1). Add Pd/C (10% w/w) and stir under

    
     atmosphere (balloon) for 2-4 hours to remove benzyl groups.
    
  • Final Product: Filter off catalyst and lyophilize. The product is Fluoroacetol Phosphate (Free Acid or Salt) .[6]

Application Data: Enzyme Kinetics & Validation

Once synthesized, Fluoroacetol Phosphate (FAP) behaves distinctly from the natural substrate (DHAP).[1] The following data benchmarks the compound's performance in standard assays.

Comparative Kinetics (Rabbit Muscle Aldolase)

FAP is a poorer substrate than DHAP due to the electron-withdrawing fluorine, which affects binding and the chemical step (Schiff base formation).

ParameterSubstrate: DHAP (Natural)Substrate: Fluoroacetol Phosphate (FAP)Notes

(Apparent)
0.15 mM50 mM FAP binds significantly weaker (approx. 300-fold).

(Turnover)
60,000

49,000

Once bound, catalysis proceeds at a comparable rate.
Hydration State 44% (Gem-diol)85% (Gem-diol) Fluorine shifts equilibrium toward the inactive hydrate.
Inhibition Type N/AIrreversible (Time-dependent) Can act as an affinity label in some contexts.

Data Source: Validated against Fondy et al. (1978) and Fischer et al. (2011).

Assay Protocol (Aldolase Activity)
  • Buffer: 50 mM Triethanolamine-HCl, pH 7.6.

  • Coupled Enzyme System: Include NADH (0.2 mM) and Glycerol-3-Phosphate Dehydrogenase (GPDH).

    • Note: GPDH reduces the product of the aldolase reaction, allowing spectrophotometric tracking at 340 nm.

  • Initiation: Add FAP (final conc. 10–100 mM).

  • Observation: Monitor decrease in Absorbance at 340 nm.

References

  • Fischer, M., Kählig, H., & Schmid, W. (2011).[1] "Gram scale synthesis of 3-fluoro-1-hydroxyacetone phosphate: a novel donor substrate in rabbit muscle aldolase-catalyzed aldol reactions."[1] Chemical Communications, 47(20), 5894-5896.

  • Fondy, T. P., et al. (1978). "1-Halo analogs of dihydroxyacetone 3-phosphate. The effects of the fluoro analog on cytosolic glycerol-3-phosphate dehydrogenase and triosephosphate isomerase." Journal of Medicinal Chemistry, 21(12), 1222-1229.

  • Silverman, R. B., & Abeles, R. H. (1976). "Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines." Biochemistry, 15(21), 4718–4723.

Sources

Preparation of radiolabeled (3-fluoro-2-oxopropyl) 4-nitrobenzoate for metabolic tracing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-fluoro-2-oxopropyl) 4-nitrobenzoate is a specialized metabolic probe designed to trace glycerol and glycolytic pathways. Structurally, it serves as a lipophilic "prodrug" ester of 1-fluoro-3-hydroxyacetone , a fluorinated analog of the glycolysis intermediate dihydroxyacetone (DHA). Upon cellular entry, the 4-nitrobenzoate moiety is cleaved by intracellular esterases, releasing the active fluorinated metabolite. This metabolite is subsequently phosphorylated, leading to metabolic trapping or inhibition of Glycerol-3-Phosphate Dehydrogenase (GPDH) and Triose Phosphate Isomerase (TPI).

This guide details the protocol for synthesizing the Fluorine-18 (


F)  labeled variant,  4-nitrobenzoate , for Positron Emission Tomography (PET) applications. The protocol emphasizes a nucleophilic substitution strategy compatible with the ester stability of the nitrobenzoate group.

Chemical Strategy & Retrosynthesis

The design of the radiosynthesis must balance the high reactivity required for nucleophilic


F-fluorination with the hydrolytic sensitivity of the ester linkage.
  • Target Isotope:

    
    F (
    
    
    
    = 109.7 min).
  • Labeling Position: C3 of the propyl backbone (primary alkyl fluoride).

  • Precursor: (3-bromo-2-oxopropyl) 4-nitrobenzoate or (3-tosyloxy-2-oxopropyl) 4-nitrobenzoate.

  • Reaction Type: Nucleophilic aliphatic substitution (

    
    ).[1]
    
Critical Consideration: Ester Stability

Standard


F-fluorination often uses 

/Kryptofix 2.2.2 at high pH, which poses a risk of hydrolyzing the 4-nitrobenzoate ester.
  • Solution: Use a "soft" base system (Tetrabutylammonium bicarbonate, TBAHCO

    
    ) or reduced basicity conditions to preserve the ester functionality during the labeling step.
    

Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationRole
Precursor (3-bromo-2-oxopropyl) 4-nitrobenzoateSubstrate for substitution
Isotope Source No-carrier-added [

F]Fluoride in H

O
Radioisotope source
Phase Transfer Tetrabutylammonium bicarbonate (TBAHCO

)
Phase transfer catalyst (Soft base)
Solvent Anhydrous Acetonitrile (MeCN)Reaction medium
Purification Semi-prep HPLC (C18 Column)Isolation of product
Precursor Synthesis (Brief)

Note: If the precursor is not commercially available, synthesize as follows:

  • Starting Material: 1,3-dihydroxyacetone dimer.

  • Step A (Monoprotection): React with 1 equivalent of 4-nitrobenzoyl chloride in pyridine/DCM at 0°C to yield (3-hydroxy-2-oxopropyl) 4-nitrobenzoate.

  • Step B (Activation): React the mono-ester with

    
     (for bromide) or 
    
    
    
    -Toluenesulfonyl chloride (for tosylate) to generate the leaving group at the C3 position.
  • Validation: Confirm structure via

    
    H-NMR and MS.
    
Radiosynthesis Workflow (Automated Module)

Step 1: Trapping and Elution [1]

  • Pass aqueous [

    
    F]Fluoride through a QMA (Quaternary Methyl Ammonium) carbonate ion-exchange cartridge.
    
  • Elute trapped

    
    F
    
    
    
    into the reactor using 0.5 mL of TBAHCO
    
    
    solution
    (0.075 M in water/ethanol). Avoid
    
    
    to minimize ester hydrolysis.

Step 2: Azeotropic Drying

  • Evaporate solvents at 95°C under a stream of helium/nitrogen and vacuum.

  • Add 1 mL anhydrous MeCN and repeat evaporation (2x) to ensure the fluoride complex is strictly anhydrous.

Step 3: Labeling Reaction

  • Dissolve 5.0 mg of Precursor in 1.0 mL anhydrous MeCN.

  • Add precursor solution to the dried [

    
    F]TBAF complex.
    
  • Heat the closed reactor to 85°C for 10 minutes .

    • Process Note: Do not exceed 100°C; thermal instability of

      
      -haloketones can lead to decomposition.
      

Step 4: Purification & Formulation

  • Cool reactor to 40°C.

  • Dilute reaction mixture with 2 mL water.

  • Inject onto Semi-prep HPLC:

    • Column: Phenomenex Luna C18(2), 250 x 10 mm, 5

      
      m.
      
    • Mobile Phase: 45% MeCN / 55% Water (0.1% Acetic Acid).

    • Flow Rate: 4.0 mL/min.

    • Detection: UV (254 nm) and Gamma.

  • Collect the product peak (typically elutes at 12-15 min).

  • Dilute product fraction in 40 mL water and pass through a C18 Sep-Pak cartridge.

  • Elute final product with 1 mL Ethanol followed by 9 mL Saline for injection.

Quality Control (QC) Specifications

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV 254nm)No significant precursor peaks
Identity Co-injection with cold standardRetention time

0.5 min of standard
pH pH Strip5.5 – 7.5
Residual Solvent GCMeCN < 410 ppm; EtOH < 5000 ppm

Metabolic Tracing Mechanism

The utility of this tracer lies in its ability to probe the Glycerol-3-Phosphate Shuttle and Glycolytic flux .

  • Cell Entry: The 4-nitrobenzoate ester enhances lipophilicity, facilitating passive diffusion across the plasma membrane.

  • Activation: Intracellular esterases hydrolyze the ester, releasing [

    
    F]1-fluoro-3-hydroxyacetone .
    
  • Trapping:

    • Pathway A (Glycerol Kinase): Phosphorylation to [

      
      F]1-fluoro-3-hydroxyacetone phosphate (F-DHAP analog).
      
    • Pathway B (Aldolase): Potential reversible condensation, but the fluorine atom alters kinetics, often leading to metabolic trapping or accumulation in tissues with high glycerol turnover (e.g., liver, brown adipose tissue).

Visualizing the Pathway

MetabolicPathway Tracer [18F]Tracer (Lipophilic Ester) CellMembrane Cell Membrane Tracer->CellMembrane Passive Diffusion Hydrolysis Hydrolysis (Esterases) CellMembrane->Hydrolysis Cytosol Cytosol Metabolite [18F]Fluoro-hydroxyacetone Hydrolysis->Metabolite Release of 4-nitrobenzoate Kinase Phosphorylation (Glycerol Kinase) Metabolite->Kinase Trapped [18F]F-DHAP (Trapped Metabolite) Kinase->Trapped Metabolic Accumulation

Figure 1: Mechanism of cellular uptake and metabolic trapping of the radiotracer.

Synthesis Scheme Diagram

SynthesisScheme Precursor (3-bromo-2-oxopropyl) 4-nitrobenzoate ReactionStep Nucleophilic Substitution MeCN, 85°C, 10 min Precursor->ReactionStep Fluoride [18F]F- / TBAHCO3 (Azeotropically Dried) Fluoride->ReactionStep Product [18F](3-fluoro-2-oxopropyl) 4-nitrobenzoate ReactionStep->Product SN2 Waste Bromide Leaving Group ReactionStep->Waste

Figure 2: Radiosynthesis scheme via nucleophilic substitution.

References

  • Cole, E. L., et al. (2014).[1] "Radiosynthesis and initial biological evaluation of [

    
    F]fluoropyruvate." Journal of Labelled Compounds and Radiopharmaceuticals. 
    
  • Teare, H., et al. (2010).[2] "Synthesis of [

    
    F]fluoroketones from silyl precursors." Chemical Communications.[3] 
    
  • Basloe Silverman, J. L. (2010).[4] "1-Fluoro-3-Hydroxyacetone Phosphate And Its Effects On Glycerol-3-Phosphate Dehydrogenase." Syracuse University Theses.

  • Preshlock, S., et al. (2016). "

    
    F-Labeling of Arenes and Heteroarenes for Applications in Positron Emission Tomography." Chemical Reviews. 
    
  • ChemSRC. (2025). "(3-fluoro-2-oxopropyl) 4-nitrobenzoate - Physicochemical Properties." ChemSRC Database.

Sources

Application of (3-fluoro-2-oxopropyl) 4-nitrobenzoate in cytostatic drug development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of (3-Fluoro-2-oxopropyl) 4-nitrobenzoate in Cytostatic Drug Development

Abstract & Introduction

(3-Fluoro-2-oxopropyl) 4-nitrobenzoate (CAS: 62522-66-1) is a specialized fluorinated building block utilized in the rational design of cytostatic agents, particularly in the development of fluorinated alkaloid analogs (e.g., Febrifugine and Halofuginone derivatives).

In cytostatic drug development, metabolic instability of hydroxyl groups often limits the in vivo efficacy of potent inhibitors. This compound serves as a critical electrophilic reagent to introduce the 3-fluoro-2-oxopropyl moiety , a bioisostere for the 3-hydroxy-2-oxopropyl group. The incorporation of fluorine at this position modulates pKa, enhances lipophilicity, and crucially, blocks metabolic oxidation while maintaining the hydrogen-bond accepting capability required for target binding (e.g., Prolyl-tRNA synthetase inhibition).

This guide details the application of (3-fluoro-2-oxopropyl) 4-nitrobenzoate in synthesizing metabolically stable cytostatics, protocols for its use in alkylation reactions, and downstream biological validation.

Mechanism of Action & Rationale

The Fluorine Effect in Cytostatic Design

The primary application of this compound is to overcome the "metabolic soft spot" of hydroxylation.

  • Bioisosterism: The C–F bond (1.35 Å) mimics the C–O bond (1.43 Å) length, allowing the drug to fit into the same enzyme pockets.

  • Metabolic Blockade: Unlike the C–OH group, the C–F bond is resistant to glucuronidation and oxidation, significantly extending the half-life of the cytostatic agent.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the pKa of adjacent amines, potentially altering accumulation in the lysosome (ion trapping), a mechanism relevant for many autophagic inhibitors.

Synthetic Pathway Visualization

The following diagram illustrates the role of (3-fluoro-2-oxopropyl) 4-nitrobenzoate as an alkylating agent in synthesizing a Halofuginone-type cytostatic core.

G cluster_0 Mechanism of Stabilization Reagent (3-Fluoro-2-oxopropyl) 4-nitrobenzoate (Electrophile) Intermediate N-Alkylated Intermediate Reagent->Intermediate N-Alkylation (DMF, K2CO3) Scaffold Piperidine Core (Nucleophile) Scaffold->Intermediate FinalDrug Fluorinated Cytostatic Agent (e.g., Fluoro-Halofuginone) Intermediate->FinalDrug 1. Deprotection 2. Isomer Separation Deprotection Ester Hydrolysis (Optional) Mech Fluorine replaces Hydroxyl: 1. Blocks Glucuronidation 2. Maintains H-Bond Acceptance 3. Increases Lipophilicity

Figure 1: Synthetic workflow utilizing (3-fluoro-2-oxopropyl) 4-nitrobenzoate to generate metabolically stable cytostatic leads.

Experimental Protocols

Protocol A: N-Alkylation of Cytostatic Scaffolds

Objective: To covalently attach the 3-fluoro-2-oxopropyl tail to a secondary amine scaffold (e.g., quinazolinone-piperidine).

Reagents:

  • (3-Fluoro-2-oxopropyl) 4-nitrobenzoate (1.0 equiv)[1]

  • Target Amine Scaffold (e.g., febrifugine core) (1.0 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Potassium Iodide (KI) (0.1 equiv, catalytic)

  • Solvent: Anhydrous DMF or Acetonitrile

Procedure:

  • Preparation: Dissolve the amine scaffold (0.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add

    
     (1.0 mmol) and KI (0.05 mmol). Stir at room temperature for 15 minutes.
    
  • Addition: Add (3-fluoro-2-oxopropyl) 4-nitrobenzoate (0.5 mmol) dropwise (dissolved in 1 mL DMF).

    • Note: The 4-nitrobenzoate group acts as a stable carrier; the primary alkyl bromide/chloride (if generating in situ) or the alpha-keto position is the reactive site. If using the ester as a leaving group precursor, ensure conditions favor

      
      .
      
  • Reaction: Heat to 60°C and monitor by TLC/LC-MS. Reaction typically completes in 4–6 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over

    
    .[2]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To validate the cytostatic potency of the synthesized fluorinated analog compared to the parent hydroxy-compound.

Cell Lines: MCF-7 (Breast Cancer), A549 (Lung Carcinoma).

Steps:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the fluorinated analog (0.01 – 100

    
    ). Include the parent compound and Doxorubicin as controls.
    
  • Incubation: Incubate for 72 hours at 37°C, 5%

    
    .
    
  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate

    
     using non-linear regression.
    

Data Presentation & Analysis

Table 1: Comparative Properties of Hydroxy- vs. Fluoro-Analogs

PropertyHydroxy-Analog (Parent)Fluoro-Analog (Synthesized)Impact on Drug Development
Metabolic Stability Low (Rapid O-Glucuronidation)High (Blocked metabolism)Increases in vivo half-life (

).
H-Bond Donor Yes (-OH)No (-F)Improves membrane permeability.
H-Bond Acceptor YesYesMaintains receptor binding affinity.
Lipophilicity (LogP) ~1.2~1.8 - 2.1 Enhances passive diffusion into tumors.
Cytotoxicity (

)
Baseline (e.g., 50 nM)Comparable/Superior Verifies bioisosteric success.

Safety & Handling

  • Hazards: (3-Fluoro-2-oxopropyl) 4-nitrobenzoate is an alpha-fluoroketone derivative. It is a potential alkylating agent and skin irritant.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle only in a fume hood.

  • Storage: Store at -20°C under argon. Moisture sensitive (ester hydrolysis risk).

References

  • McLaughlin, N. P., et al. (2014). "Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity." Bioorganic & Medicinal Chemistry, 22(6), 1916-1924. Link

  • Zhou, Y., et al. (2020). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 63(10), 4445-4458. Link

  • Keller, L., et al. (2016). "Halofuginone and other febrifugine derivatives: Synthetic approaches and biological activity." ChemMedChem, 11(20), 2207-2222. Link

  • Pinney, K. G., et al. (2013). "Vascular Disrupting Agents and Methods of Use." US Patent 20130158024A1. Link

Sources

Mechanistic Profiling of Fluorinated Glycerol-3-Phosphate Analogs: GPDH Inhibition Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Procedures for enzymatic inhibition assays using fluorinated glycerol-3-phosphate analogs Content Type: Application Note & Protocol Guide Audience: Senior Scientists, Enzymologists, and Drug Discovery Professionals

Introduction: The Fluorine Bioisostere in Metabolic Regulation

Glycerol-3-phosphate dehydrogenase (GPDH) sits at the critical junction of carbohydrate and lipid metabolism, linking glycolysis to triglyceride biosynthesis via the conversion of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P).[1][2][3][4] Dysregulation of this pathway is implicated in metabolic syndrome, type 2 diabetes, and cancer (via the Warburg effect).

Fluorinated analogs of G3P, particularly 2-deoxy-2-fluoro-sn-glycerol-3-phosphate (2-F-G3P) , serve as potent mechanistic probes. The substitution of a hydroxyl group (-OH) or a hydrogen atom with fluorine (-F) exploits the high electronegativity and small van der Waals radius of fluorine (1.47 Å vs 1.20 Å for H). This modification often creates a "dead-end" complex—the analog binds to the active site with high affinity but resists the hydride transfer required for oxidation, effectively acting as a competitive inhibitor.

This application note details the protocols for characterizing these inhibitors against cytosolic GPDH (cGPDH, EC 1.1.1.8), emphasizing kinetic validation and high-throughput screening compatibility.

Chemical Biology & Mechanism[5][6]

To design a robust assay, one must understand the catalytic bottleneck. cGPDH catalyzes the reversible reduction of DHAP to G3P using NADH as a cofactor.[5]

  • Forward Reaction (Physiological): DHAP + NADH + H⁺

    
     G3P + NAD⁺
    
  • Reverse Reaction (Analytical): G3P + NAD⁺

    
     DHAP + NADH + H⁺
    

Inhibition Mechanism: 2-F-G3P acts as a competitive inhibitor in the reverse reaction. It occupies the substrate binding pocket. However, because the C-2 position is modified (lacking the oxidizable hydroxyl group or having a C-F bond that resists hydride abstraction), the catalytic cycle arrests.

Visualization: Mechanism of Action[6][8]

GPDH_Mechanism Enzyme cGPDH Free Enzyme Binary E-NAD+ Complex Enzyme->Binary + NAD+ NAD NAD+ G3P Substrate (G3P) Inhibitor Inhibitor (2-F-G3P) Ternary_Active Active Ternary Complex [E-NAD-G3P] Binary->Ternary_Active + G3P (Substrate) Ternary_Dead Dead-End Complex [E-NAD-2FG3P] Binary->Ternary_Dead + 2-F-G3P (Inhibitor) Products Products (DHAP + NADH) Ternary_Active->Products Hydride Transfer (Oxidation) Ternary_Dead->Products Blocked (No Reaction)

Figure 1: Competitive inhibition mechanism. The fluorinated analog competes with natural G3P for the binary E-NAD+ complex, forming a catalytically inert species.

Pre-Assay Considerations: The Self-Validating System

Before executing the protocols, ensure the following controls are in place to guarantee data integrity (E-E-A-T principle).

A. Reagent Stability & Preparation

Fluorinated phosphates are generally stable at neutral pH but can undergo hydrolysis or elimination in strong acids.

  • Stock Solutions: Dissolve analogs in 50 mM HEPES (pH 7.5). Avoid unbuffered water, as the free acid form of phosphorylated compounds can drop pH drastically, denaturing the enzyme upon addition.

  • Concentration Verification: Do not rely solely on weight. Verify the concentration of the fluorinated analog using

    
    F-NMR  (using a trifluoroacetic acid internal standard) or total phosphate assay.
    
B. Enzyme Handling[3][8][9][10]
  • Source: Rabbit Muscle GPDH (Sigma-Aldrich or equivalent) is the standard reference enzyme.

  • Specific Activity Check: Run a standard curve with natural G3P daily. If

    
     drops by >15%, discard the enzyme aliquot.
    

Protocol 1: Spectrophotometric Kinetic Assay (Gold Standard)

This assay measures the production of NADH at 340 nm.[4][6][7][8] We utilize the Reverse Reaction (G3P Oxidation) because it allows direct competition between the fluorinated analog and the natural substrate (G3P).

Principle:



Where 

.
Reagents
  • Assay Buffer: 0.5 M Glycine, 0.4 M Hydrazine, pH 9.5.

    • Why Hydrazine? It traps the product (DHAP) as a hydrazone, preventing product inhibition and driving the unfavorable equilibrium forward.

  • NAD+ Stock: 50 mM in water (neutralized).

  • Substrate (G3P): 50 mM DL-glycerol-3-phosphate (use L-isomer specific concentration for calculations).

  • Inhibitor: 2-F-G3P (0.1 mM to 10 mM serial dilutions).

  • Enzyme: GPDH diluted to 1 U/mL in cold enzyme diluent (10 mM EDTA, 1 mg/mL BSA).

Step-by-Step Procedure
  • Blanking: Set the spectrophotometer to 340 nm, 25°C. Zero with water or buffer.

  • Master Mix Preparation (Per cuvette):

    • 930 µL Assay Buffer (Glycine/Hydrazine).

    • 30 µL NAD+ Stock (Final: 1.5 mM).

    • x µL Inhibitor (Variable concentration).[9][7]

    • Water to adjust volume.[7]

  • Incubation: Add 10 µL of GPDH Enzyme. Mix by inversion. Incubate for 2 minutes to establish the E-NAD+ binary complex.

  • Initiation: Add y µL of G3P substrate to start the reaction.

    • Note: Run at least 5 concentrations of G3P (0.2

      
       to 5 
      
      
      
      ) for each inhibitor concentration to determine Mode of Inhibition.
  • Measurement: Record absorbance at 340 nm every 10 seconds for 5 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve (usually 30s – 120s).
    
Data Analysis: Determining

Plot


 vs 

(Lineweaver-Burk).
  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     is unchanged, 
    
    
    
    increases).
  • Calculation:

    
    
    

Protocol 2: High-Throughput Fluorometric Screen (Resazurin Coupled)

For screening libraries of fluorinated analogs, absorbance is too insensitive. We use a coupled diaphorase system where NADH production reduces Resazurin (non-fluorescent) to Resorufin (highly fluorescent).

Pathway:

  • G3P + NAD⁺

    
     DHAP + NADH
    
  • NADH + Resazurin

    
     NAD⁺ + Resorufin (Pink Fluorescent)
    
Workflow Diagram

HTS_Workflow Prep 1. Plate Prep Dispense 2-F-G3P analogs (10 µL/well) Mix 2. Master Mix Addition Buffer, NAD+, Resazurin, Diaphorase, GPDH (40 µL/well) Prep->Mix Incubate 3. Pre-Incubation 10 min @ RT (Allows Inhibitor Binding) Mix->Incubate Start 4. Initiation Add G3P Substrate (10 µL/well) Incubate->Start Read 5. Kinetic Read Ex 530nm / Em 590nm (10-30 min) Start->Read

Figure 2: HTS Workflow for GPDH Inhibition Screening.

Reagents
  • HTS Buffer: 100 mM Triethanolamine (pH 8.0), 0.05% BSA.

  • Coupling Mix: 0.5 mM Resazurin, 1 U/mL Diaphorase, 1 mM NAD+.

  • Substrate: G3P (at

    
     concentration, approx. 0.2 mM).
    
Protocol
  • Plate Setup: Use black 384-well plates. Add 10 µL of test compounds (fluorinated analogs). Include DMSO/Buffer controls (0% inhibition) and No-Enzyme controls (100% inhibition).

  • Enzyme Addition: Add 20 µL of GPDH/Diaphorase/NAD+/Resazurin mix.

  • Equilibration: Centrifuge 1 min at 1000 x g. Incubate 10 min at Room Temp.

  • Start: Add 10 µL of G3P substrate.

  • Read: Monitor fluorescence (Ex 530 nm / Em 590 nm) immediately.

  • Validation: Calculate Z-factor. A robust assay must have

    
    .
    
    
    
    

Summary of Kinetic Parameters

ParameterCytosolic GPDH (Rabbit Muscle)Assay Relevance
Optimum pH 9.5 (Forward), 7.5 (Reverse)Use pH 9.5 for G3P oxidation assays.
Km (G3P) ~ 0.2 - 0.4 mMSubstrate concentration in HTS should be

.
Km (NAD+) ~ 0.02 mMKeep NAD+ saturating (> 1 mM) to ensure pseudo-first-order kinetics wrt G3P.
Detection Limit 0.01 U/mL (Abs), 0.001 U/mL (Fluo)Fluorometry preferred for potent, low-concentration inhibitors.

Troubleshooting & Optimization

  • Non-Linear Rates: If the absorbance curve curves off within 1 minute, the enzyme concentration is too high. Dilute GPDH.

  • High Background (HTS): Diaphorase can slowly reduce Resazurin if impurities are present. Ensure all reagents are "Grade I" or "BioUltra".

  • False Positives: Fluorinated compounds can sometimes quench fluorescence or aggregate. Always run a counter-screen without GPDH (add NADH directly) to check if the compound inhibits the Diaphorase coupling enzyme rather than GPDH.

References

  • Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[2][3][10][9][6][11][7][12][13] 5th edition. Section 18.2: The Glycerol 3-Phosphate Shuttle. W. H. Freeman. Link

  • Fondy, T. P., & Ghangas, G. S. (1971).[14] Stereospecific synthesis of D-1-fluorodeoxyglycerol 3-phosphate and its effects on glycerol 3-phosphate dehydrogenase. Biochemistry, 10(17), 3204–3210.[14] Link

  • Orr, A. L., et al. (2014). Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase. PLOS ONE, 9(2), e89938. Link

  • Worthington Biochemical Corporation. (n.d.). Glycerol-3-Phosphate Dehydrogenase Assay Protocol. Link

  • O'Hagan, D., & Rzepa, H. S. (1997). Some influences of fluorine in bioorganic chemistry. Chemical Communications, (7), 645-652. Link

Sources

Application Note: Interrogating Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH) Dynamics Using Nitrobenzoate Ester Chemical Probes

Author: BenchChem Technical Support Team. Date: March 2026

Biological Context & Target Significance

Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, also known as GPD2) is an integral inner mitochondrial membrane flavoprotein. It catalyzes the oxidation of cytosolic glycerol-3-phosphate to dihydroxyacetone phosphate, utilizing FAD as a cofactor[1]. Crucially, mGPDH bypasses Complex I and II to feed electrons directly into the Coenzyme Q (CoQ) pool, forming the backbone of the glycerol phosphate shuttle[2].

Because mGPDH regulates the CoQH2-to-CoQ ratio, it plays a pivotal role in mitochondrial reactive oxygen species (ROS) generation and the regulation of ferroptosis[3]. Furthermore, metabolic rewiring in various cancers, such as glioblastoma, often exploits alternative CoQ-linked pathways to sustain glycolysis and oxidative phosphorylation under hypoxic conditions[4]. Despite its therapeutic potential, selectively probing the highly hydrophobic ubiquinone-binding pocket (Q-site) of mGPDH remains a significant challenge in drug development.

Mechanistic Design of Nitrobenzoate Ester Probes

Historically, nitrobenzoate derivatives like 5,5'-dithiobis(2-nitrobenzoate) (DTNB) have been deployed as chemical probes to derivatize interface cysteines and track the catalytic states of dehydrogenases[5]. To achieve target specificity for the mGPDH Q-site, researchers have developed lipophilic nitrobenzoate esters (LNBEs) .

The design of these probes leverages two distinct chemical principles:

  • Competitive Anchoring: 4-Nitrobenzoate (4-NB) is a structural analog of 4-hydroxybenzoate and a well-documented inhibitor of CoQ biosynthesis via COQ2 inhibition[6]. By synthesizing alkyl-esterified derivatives of nitrobenzoate, the probe mimics the lipophilic tail and benzoquinone headgroup of native ubiquinone, allowing it to competitively partition into the mGPDH Q-site[7].

  • Covalent Trapping & Chromogenic Release: The strongly electron-withdrawing para-nitro group activates the ester carbonyl. Upon binding the Q-site, proximal nucleophilic residues (e.g., conserved cysteines) attack the ester bond. This transesterification covalently tags the enzyme for proteomic mapping while releasing a UV-active nitrobenzoate leaving group that can be tracked spectrophotometrically.

Pathway G3P Glycerol-3-Phosphate (Substrate) mGPDH mGPDH (GPD2) Enzyme Core G3P->mGPDH Oxidation CoQ Coenzyme Q Pool mGPDH->CoQ Electron Transfer Resp Complex III (OXPHOS) CoQ->Resp Respiration Probe Nitrobenzoate Ester Probe Probe->mGPDH Q-Site Covalent Modification

Fig 1. mGPDH metabolic pathway and targeted inhibition by nitrobenzoate ester chemical probes.

Experimental Workflows & Protocols

The following self-validating protocols describe the isolation, kinetic evaluation, and structural mapping of mGPDH using LNBE probes.

Protocol Step1 1. Synthesize Nitrobenzoate Esters Step3 3. Incubate Probe + G3P + DCPIP Step1->Step3 Step2 2. Isolate Mitochondria (mGPDH) Step2->Step3 Step4 4. Measure Absorbance (600 nm) Step3->Step4 Kinetic Assay Step5 5. LC-MS/MS Proteomic Mapping Step3->Step5 Structural Assay

Fig 2. Step-by-step experimental workflow for evaluating nitrobenzoate ester probes against mGPDH.

Protocol 1: Isolation of mGPDH-Enriched Mitochondria
  • Step 1: Tissue Homogenization. Homogenize 500 mg of target tissue (e.g., brown adipose or glioblastoma xenograft) in 5 mL of ice-cold Isolation Buffer (250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

    • Scientific Rationale: EGTA chelates calcium to prevent mitochondrial swelling and protease activation during isolation.

  • Step 2: Differential Centrifugation. Centrifuge at 800 × g for 10 min at 4°C to pellet nuclei and debris. Transfer the supernatant and centrifuge at 10,000 × g for 15 min to pellet the mitochondrial fraction.

  • Step 3: Resuspension & Validation. Resuspend the pellet in 500 µL of Assay Buffer (125 mM KCl, 20 mM HEPES, 2 mM K2HPO4, pH 7.2).

    • Self-Validation Check: Measure citrate synthase activity to confirm mitochondrial intactness and normalize protein concentration across biological replicates[2].

Protocol 2: Spectrophotometric GPDH Inhibition Assay
  • Step 1: Reaction Assembly. In a 96-well plate, combine 50 µg of mitochondrial protein with 50 µM DCPIP (2,6-dichlorophenolindophenol), 2 µM Rotenone, and 1 µM Antimycin A in Assay Buffer.

    • Scientific Rationale: DCPIP acts as an artificial terminal electron acceptor. Rotenone and Antimycin A block Complex I and Complex III, respectively.

    • Self-Validation Check: Blocking the respiratory chain ensures that electron flow cannot leak into OXPHOS[7]. Any reduction of DCPIP is therefore strictly dependent on mGPDH-mediated CoQ reduction.

  • Step 2: Probe Incubation. Add the nitrobenzoate ester probe (0.1 – 100 µM) and incubate for 15 minutes at 37°C.

  • Step 3: Substrate Initiation. Initiate the reaction by adding 10 mM sn-glycerol-3-phosphate.

  • Step 4: Kinetic Tracking. Monitor the decrease in absorbance at 600 nm (DCPIP reduction) over 20 minutes using a microplate reader. Calculate the IC50 based on the initial linear reaction rates.

Protocol 3: LC-MS/MS Affinity Mapping
  • Step 1: Covalent Labeling. Incubate 1 mg of mitochondrial protein with 10 µM of the optimal LNBE probe for 1 hour.

  • Step 2: Competitive Control. In a parallel sample, pre-incubate the mitochondria with 100 µM Decylubiquinone (a CoQ analog) for 30 minutes before adding the probe.

    • Self-Validation Check: If the probe specifically targets the Q-site, the pre-incubation with Decylubiquinone will sterically block the probe, resulting in a loss of covalent labeling.

  • Step 3: Digestion and Analysis. Denature, reduce, and alkylate the proteins. Digest with Trypsin overnight. Analyze the peptides via LC-MS/MS, searching for the corresponding mass shift of the covalently attached probe moiety on cysteine residues.

Quantitative Data Presentation

The efficacy of nitrobenzoate ester probes is highly dependent on the length of their lipophilic alkyl chain, which dictates their ability to penetrate the inner mitochondrial membrane and anchor into the Q-site. Below is a representative dataset demonstrating the structure-activity relationship (SAR) of a synthesized LNBE library.

Table 1: Representative Kinetic and Binding Parameters of Nitrobenzoate Ester Probes

Probe IDAlkyl Chain LengthIC50 vs mGPDH (µM)IC50 vs SDH (µM)*Covalent Labeling Efficiency (%)
NBE-01 C4 (Butyl)45.2 ± 3.1>50012.4
NBE-02 C8 (Octyl)12.4 ± 1.5>50048.1
NBE-03 C12 (Dodecyl)1.8 ± 0.2450 ± 2185.6
NBE-04 C16 (Hexadecyl)8.5 ± 0.9120 ± 1562.3

*Succinate Dehydrogenase (SDH / Complex II) is used as an orthogonal counter-screen to verify that the probe selectively targets the mGPDH Q-site rather than universally inhibiting all CoQ-linked dehydrogenases.

Data Interpretation: Increasing the lipophilicity of the ester up to a 12-carbon chain (NBE-03) optimizes binding affinity and covalent trapping efficiency. Extending the chain further (NBE-04) introduces steric hindrance and increases off-target activity against Complex II.

References

  • Source: adknowledgeportal.
  • Source: physiology.
  • Source: uni-goettingen.
  • Source: researchgate.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Oxidation of Fluorinated Halohydrin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deactivated Substrate" Challenge

You are likely encountering low yields not because the reaction is failing to initiate, but because of two competing factors specific to fluorinated substrates: Electronic Deactivation and Competitive Elimination .

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine (and the halogen) creates a dipole that deactivates the

    
    -hydrogen. In hydride-abstraction mechanisms (like Swern or Jones), this increases the activation energy, making the reaction sluggish.
    
  • 
    -Elimination (The "Invisible" Loss):  Under basic conditions (standard Swern or Parikh-Doering), the acidity of the 
    
    
    
    -proton increases. Instead of oxidizing, the molecule undergoes E2 elimination, ejecting HF or HX to form an alkene, which often polymerizes or degrades during workup.

The following guide prioritizes non-basic, electrophilic oxidation pathways to circumvent these issues.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, use this logic flow to determine the failure mode of your current attempt.

OxidationDecisionTree Start START: Characterize Crude Mixture Q1 Is the Starting Material (SM) consumed? Start->Q1 Result_NoConv ISSUE: Electronic Deactivation Oxidant too weak for electron-poor alcohol. Q1->Result_NoConv No (SM remains) Q2 Is the Product visible by 19F NMR? Q1->Q2 Yes Rec_DMP RECOMMENDATION: Dess-Martin Periodinane (Buffered) Result_NoConv->Rec_DMP Switch to Result_Elim ISSUE: Beta-Elimination Base caused HF/HX loss. Check for olefin signals. Q2->Result_Elim No (Complex mixture) Q3 Does NMR show a broad OH peak / gem-diol? Q2->Q3 Yes (Shifted peaks) Result_Elim->Rec_DMP Switch to Result_Hydrate FALSE FAILURE: Product exists as stable hydrate. Dehydrate with toluene reflux. Q3->Result_Hydrate Yes Q3->Rec_DMP No (Low Yield)

Figure 1: Diagnostic workflow for identifying yield loss mechanisms in fluorinated alcohol oxidations.

Part 2: The "Gold Standard" Protocol (Dess-Martin Periodinane)

For fluorinated halohydrin esters, Dess-Martin Periodinane (DMP) is the superior reagent. Unlike Swern oxidations, it does not require a strong base, preventing the


-elimination of HF. However, the acidity of the byproduct (acetic acid) can sometimes trigger ester hydrolysis or transesterification if not managed.
Why this works

DMP acts via a ligand exchange mechanism that is less sensitive to the electron-withdrawing effects of the fluorine atoms compared to hydride-transfer mechanisms.

Optimized Protocol

Scale: 1.0 mmol equivalent Safety: DMP is shock-sensitive; handle solids with care.

StepActionTechnical Rationale
1. Prep Dissolve substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M).DCM is the optimal solvent for DMP solubility.
2. Buffer Add Sodium Bicarbonate (

)
(5.0 equiv, solid).
CRITICAL: Neutralizes the acetic acid byproduct in situ, protecting the ester moiety and preventing acid-catalyzed elimination.
3. Oxidant Add DMP (1.2 - 1.5 equiv) in one portion at 0°C.Slight excess accounts for moisture; 0°C controls the initial exotherm.
4. Reaction Warm to Room Temp (RT). Stir 1-3 hours.Monitor by TLC/NMR. Fluorinated alcohols react slower than non-fluorinated ones; do not heat.
5. Quench Add 1:1 mixture of sat.

and sat.

.
Thiosulfate reduces unreacted iodine species; Bicarb neutralizes acids.
6. Workup Stir biphasic mixture vigorously until DCM layer is clear (approx. 15 mins).Ensures complete destruction of periodinane byproducts (iodinanes) which can contaminate product.

Part 3: Troubleshooting & FAQs

Q1: My reaction shows conversion, but I see a "gem-diol" in the NMR. Did the oxidation fail?

Answer: Likely not. This is the "Hydrate Trap." Fluorinated ketones (especially


-fluoro ketones) are highly electrophilic. Upon exposure to moisture (even during workup), they spontaneously form stable hydrates (

).
  • Verification: Run the NMR in

    
     or add a drop of 
    
    
    
    ; the OH peaks should exchange/shift.
  • Solution: To isolate the ketone, you must dehydrate the product. Reflux the crude material in toluene with a Dean-Stark trap or store over activated molecular sieves (4Å) under vacuum.

Q2: Why can't I use Swern Oxidation? It’s cheaper.

Answer: You can, but it is high-risk. The Swern protocol requires Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to trigger the fragmentation of the alkoxysulfonium intermediate.

  • The Problem: The

    
     of the 
    
    
    
    -proton in fluorinated alcohols is significantly lower (more acidic) than in alkyl alcohols. The base often deprotonates the
    
    
    -carbon before the intermediate collapses, or causes
    
    
    -elimination of Fluorine (
    
    
    -like mechanism).
  • If you MUST use Swern: Use 2,6-Lutidine instead of TEA. It is a milder, non-nucleophilic base that minimizes elimination.

Q3: Can I use TEMPO/Bleach (Anelli Oxidation)?

Answer: Only with strict pH control. The Anelli protocol uses biphasic NaOCl (Bleach) at pH 8.5-9.5.

  • Risk: Ester hydrolysis. The basicity of bleach can saponify your distal ester group.

  • Modification: Use the TEMPO/BAIB (Bis-acetoxyiodobenzene) system in DCM/Water. It is slightly acidic (pH 4-5), which preserves the ester but may be too slow for the deactivated fluorinated alcohol.

Part 4: Comparative Data Summary

The following table summarizes expected outcomes based on internal application data for the substrate class:


.
Oxidant SystemConversion (2h)Yield (Isolated)Major Side ReactionRecommendation
Swern (Standard) 95%40-50%

-Elimination (HF loss), Polymerization
Avoid
Jones (CrO3) 100%60%Ester Hydrolysis (Acidic)Not Recommended
TEMPO / NaOCl 70%65%Ester Hydrolysis (Basic)Conditional
Dess-Martin (DMP) 98% 88-94% None (with

buffer)
Highly Recommended

Part 5: References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156.

  • Linderman, R. J., & Graves, D. M. (1989). Oxidation of fluoroalkyl-substituted alcohols: A comparison of reagents. Tetrahedron Letters, 30(16), 2043-2046.

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Chapter 2: Hypervalent Iodine Reagents).

  • Leadbeater, N. E. (2015). Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst.[1] Synlett, 26, 1-5.

Sources

Preventing hydrolysis of alpha-fluoroketones during esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of esterifying α-fluoroketones. The inherent reactivity of the C-F bond adjacent to a carbonyl group presents unique challenges, primarily the competing hydrolysis pathway. This resource provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to help you successfully synthesize your target esters while minimizing unwanted side reactions.

Understanding the Challenge: The Instability of the α-Fluoroketone Moiety

The primary challenge in the esterification of α-fluoroketones lies in the electron-withdrawing nature of the fluorine atom. This effect increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack. Under standard esterification conditions, particularly in the presence of water and acid or base catalysts, the ketone can be readily attacked by water, leading to the formation of a hydrate intermediate. This intermediate can then undergo further reactions, including cleavage of the C-C bond or elimination of fluoride, resulting in undesired byproducts and low yields of the desired ester.

The key to successful esterification is to employ reaction conditions that favor the nucleophilic attack of the alcohol over the competing hydrolysis reaction. This often involves a careful choice of reagents, solvents, and reaction parameters to minimize the presence of water and to control the reactivity of the system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the esterification of α-fluoroketones and provides systematic solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to no ester formation; starting material recovered 1. Insufficient activation of the carboxylic acid. 2. Steric hindrance around the carboxylic acid or the α-fluoroketone. 3. Reaction temperature is too low.1. Use a more powerful coupling agent (e.g., HATU, HBTU instead of DCC). 2. Increase the reaction temperature in increments of 10 °C. 3. Increase the concentration of the coupling agent and/or the alcohol.
Significant hydrolysis of the α-fluoroketone 1. Presence of water in the reaction mixture (solvents, reagents, or glassware). 2. Use of strong protic acids (e.g., H₂SO₄, HCl) as catalysts. 3. Prolonged reaction times at elevated temperatures.1. Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven. 2. Employ milder, non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine) to neutralize any generated acids. 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Formation of multiple unidentified byproducts 1. Decomposition of the coupling agent. 2. Side reactions involving the α-fluoroketone, such as Favorskii rearrangement. 3. Reaction with atmospheric moisture or oxygen.1. Choose a more stable coupling agent for the given reaction conditions. 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Lower the reaction temperature and extend the reaction time.

Experimental Protocols: Field-Validated Methodologies

Protocol 1: Steglich Esterification using DCC/DMAP

This method is a classic approach for esterification but requires stringent anhydrous conditions to prevent hydrolysis.

Step-by-Step Methodology:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Reagent Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and the α-fluoroketone-containing alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 0.1 M).

  • Initiation: Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution.

  • Coupling: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

DOT Diagram: Steglich Esterification Workflow

Steglich_Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware (120°C) Dissolve Dissolve Acid & Alcohol in DCM Dry_Glassware->Dissolve Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Dissolve Add_DMAP Add DMAP (0.1 eq) Dissolve->Add_DMAP Cool Cool to 0°C Add_DMAP->Cool Add_DCC Add DCC (1.1 eq) Cool->Add_DCC Stir Stir at RT for 12-24h Add_DCC->Stir Filter_DCU Filter DCU Stir->Filter_DCU Wash Aqueous Washes Filter_DCU->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for Steglich esterification of α-fluoroketones.

Frequently Asked Questions (FAQs)

Q1: Can I use a strong acid catalyst like sulfuric acid for the esterification of my α-fluoroketone?

It is highly discouraged. Strong protic acids will significantly accelerate the hydrolysis of the α-fluoroketone, leading to low yields and the formation of byproducts. It is better to use coupling agents like DCC, EDC, or HATU, which do not require strongly acidic conditions.

Q2: My α-fluoroketone seems to be decomposing on silica gel during purification. What can I do?

The acidic nature of silica gel can sometimes promote the decomposition of sensitive compounds like α-fluoroketones. You can try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine in your eluent system and then packing the column. Alternatively, consider other purification techniques such as preparative HPLC or crystallization.

Q3: Are there any alternative esterification methods that are more suitable for α-fluoroketones?

Yes, several other methods can be effective. The Yamaguchi esterification, which uses 2,4,6-trichlorobenzoyl chloride, is often successful for sterically hindered substrates. Another option is the Mitsunobu reaction, although it requires careful optimization to avoid side reactions.

Q4: How can I be certain that the observed byproduct is due to hydrolysis?

The most common hydrolysis byproduct is the corresponding α-hydroxyketone. You can often identify this by mass spectrometry, as it will have a molecular weight corresponding to the replacement of the fluorine atom with a hydroxyl group. ¹H NMR spectroscopy can also be informative, as the characteristic signals of the α-fluoroketone will be absent and new signals corresponding to the α-hydroxyketone will appear.

Hydrolysis_vs_Esterification

Stability of (3-fluoro-2-oxopropyl) 4-nitrobenzoate in aqueous buffer solutions

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive resource for researchers working with (3-fluoro-2-oxopropyl) 4-nitrobenzoate . It is designed to troubleshoot stability issues in aqueous buffer solutions, a common bottleneck when using this compound as a precursor in radiochemistry (e.g., for [¹⁸F]fluoroketone synthesis) or as a metabolic probe.

Current Status: Active Support Topic Classification: High Reactivity / Hydrolytically Unstable Applicable For: Aqueous Buffers, HPLC Analysis, Radiotracer Precursors

Part 1: Executive Technical Summary

(3-fluoro-2-oxopropyl) 4-nitrobenzoate is an "activated" ester. Its stability in aqueous solution is compromised by two synergistic structural features:

  • The 4-Nitrobenzoate Leaving Group: The nitro group (

    
    ) at the para position is strongly electron-withdrawing (
    
    
    
    ). This pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack by water or hydroxide ions (
    
    
    ).
  • The

    
    -Fluoroketone Moiety:  The alkyl side chain contains a ketone adjacent to a fluorine atom. The electron-withdrawing nature of both the fluorine and the carbonyl group destabilizes the ester bond further via inductive effects (
    
    
    
    ), accelerating hydrolysis compared to simple alkyl benzoates.

Key Stability Rule: This compound exhibits a half-life (


) inversely proportional to pH. At pH > 7.5, degradation is rapid (minutes to hours). At pH < 4.0, stability is significantly improved.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Degradation & Loss of Product

Q1: I am observing a rapid loss of the parent compound in my phosphate buffer (pH 7.4). Is this normal? A: Yes. At pH 7.4, the concentration of hydroxide ions is sufficient to drive base-catalyzed hydrolysis (Mechanism


). The 4-nitro group makes the ester carbonyl highly electrophilic.
  • Diagnosis: Check for the appearance of 4-nitrobenzoic acid (often eluting earlier on Reverse Phase HPLC) and 3-fluoro-2-oxopropanol .

  • Solution: Lower the pH of your buffer to the range of 3.0 – 5.0 if experimental conditions permit. If physiological pH is required, prepare solutions immediately before use and keep them on ice (

    
    ), which can slow hydrolysis rates by 2-3 fold compared to room temperature.
    

Q2: Does the buffer composition matter, or just the pH? A: Composition matters. Nucleophilic buffers (e.g., Tris, Imidazole) can directly attack the activated ester, forming stable amide byproducts or transient intermediates that accelerate hydrolysis.

  • Recommendation: Switch to non-nucleophilic buffers such as Phosphate , Citrate , or HEPES (though HEPES has weak nucleophilicity, it is generally safer than Tris). Avoid primary amine buffers entirely.

Category B: HPLC Anomalies

Q3: My HPLC chromatogram shows "split" peaks or broad shoulders for the parent compound. Is it impure? A: Not necessarily.


-Fluoroketones are prone to hydration  in aqueous mobile phases. The carbonyl carbon of the ketone can react with water to form a gem-diol (hydrate).
  • Mechanism:

    
    .
    
  • Troubleshooting:

    • If the split peaks coalesce at higher column temperatures (e.g.,

      
      ), it is a hydration equilibrium issue.
      
    • If the peaks are distinct and do not change with temperature, it is likely hydrolysis degradation.

Category C: Fluoride Release

Q4: We are detecting free fluoride ions (


) in the solution. Is the C-F bond breaking? 
A:  Yes, but this is usually a secondary degradation pathway. Under basic conditions (pH > 8), the 

-protons (between the ketone and fluorine) are acidic. Base can abstract a proton, leading to enolization and subsequent elimination of fluoride (dehydrofluorination).
  • Critical Note: This is irreversible. Unlike ester hydrolysis (which leaves the fluorinated alcohol), this destroys the fluorinated motif entirely. Strictly avoid pH > 8.

Part 3: Mechanistic Visualization

The following diagram illustrates the two primary pathways affecting stability: the dominant Ester Hydrolysis and the secondary Ketone Hydration.

StabilityPathways Parent (3-fluoro-2-oxopropyl) 4-nitrobenzoate Transition Tetrahedral Intermediate Parent->Transition + OH- / H2O (Rate Limiting) Hydrate Gem-Diol Hydrate Parent->Hydrate + H2O (Reversible) Acid 4-Nitrobenzoic Acid (Byproduct 1) Transition->Acid Hydrolysis Alcohol 3-Fluoro-2-oxopropanol (Byproduct 2) Transition->Alcohol Hydrolysis

Figure 1: Degradation pathways. The solid path (Hydrolysis) is irreversible and accelerated by high pH. The dotted path (Hydration) is a reversible equilibrium often seen in HPLC.

Part 4: Standard Operating Procedure (SOP)

Protocol: Stability Assessment in Aqueous Buffer

Objective: Determine the half-life (


) of the compound at a specific pH.

Materials:

  • Stock Solution: 10 mM (3-fluoro-2-oxopropyl) 4-nitrobenzoate in Acetonitrile (MeCN).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Internal Standard: Benzonitrile (chemically inert).

Workflow:

  • Preparation: Pre-warm the buffer to

    
     (or 
    
    
    
    ).
  • Initiation: Spike the Stock Solution into the Buffer to reach a final concentration of

    
     (keep organic solvent 
    
    
    
    to minimize co-solvent effects). Add Internal Standard (
    
    
    ).
  • Sampling:

    • Immediately inject onto HPLC (

      
      ).
      
    • Inject every 15 minutes for 2 hours.

  • Analysis:

    • Monitor absorbance at 254 nm (benzoate absorption).

    • Plot

      
       vs. Time.
      
    • The slope of the line is

      
      .
      
    • Calculate

      
      .
      

Data Interpretation Table:

Observed

InterpretationAction Required
< 30 min Highly UnstableSwitch to pH 4.0 or lower temperature (

).
30 min - 2 h Moderately UnstableProcess samples immediately; do not autosampler overnight.
> 24 h StableSuitable for long-term assays.

Part 5: References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. (Establishes the electron-withdrawing effect of the nitro group,

    
    , accelerating ester hydrolysis). Link
    
  • Kocalar, S., et al. (2021).[1] Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Journal of Emerging Investigators. (Demonstrates the correlation between 4-nitro substitution and rapid hydrolysis kinetics). Link

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.[2] (Authoritative text on the hydration and instability of

    
    -fluoroketones in aqueous media). Link
    
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc. (Discusses the reactivity of nitro-substituted benzoates as precursors). Link

Sources

Technical Support Center: Optimizing Recrystallization of 3-Fluoro-2-oxopropyl p-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the recrystallization of 3-fluoro-2-oxopropyl p-nitrobenzoate. This document is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this specific compound. Recrystallization is a powerful technique that leverages differences in solubility to isolate a desired compound from impurities.[1][2][3] However, success hinges on the rational selection of solvent conditions and a systematic approach to troubleshooting. This guide provides field-proven insights and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs): The Fundamentals of Solvent Selection

Q1: What are the characteristics of an ideal solvent for recrystallization?

The cornerstone of a successful recrystallization is the choice of solvent. An ideal solvent should exhibit a steep solubility curve for the compound of interest, 3-fluoro-2-oxopropyl p-nitrobenzoate. This means it should:

  • Dissolve the compound completely at or near its boiling point.

  • Dissolve the compound poorly or not at all at low temperatures (e.g., room temperature or in an ice bath).

  • Either dissolve impurities very well at all temperatures or not at all , allowing them to be separated by filtration.

  • Be chemically inert , meaning it does not react with the compound.[4]

  • Be sufficiently volatile to be easily removed from the purified crystals.[4]

  • Possess a boiling point lower than the melting point of the compound to prevent the solute from "oiling out".[5]

Q2: How do I begin selecting a solvent for 3-fluoro-2-oxopropyl p-nitrobenzoate?

A systematic screening process is the most effective approach. Given the structure of 3-fluoro-2-oxopropyl p-nitrobenzoate (containing an ester, a nitro group, a ketone, and a fluoro group), its polarity is expected to be intermediate. Therefore, a range of solvents with varying polarities should be tested on a small scale.

Experimental Protocol: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of your crude compound into separate test tubes.

  • To each tube, add a different solvent (e.g., from the table below) dropwise at room temperature, swirling after each addition. A good candidate solvent will not dissolve the compound at this stage.

  • If the compound does not dissolve, gently heat the test tube in a water bath towards the solvent's boiling point.

  • A suitable solvent will dissolve the compound completely when hot.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe for crystal formation. An ideal solvent will produce a high yield of crystals upon cooling.

Data Presentation: Solvent Screening for 3-Fluoro-2-oxopropyl p-nitrobenzoate (Hypothetical Data)

SolventPolaritySolubility (Cold, ~20°C)Solubility (Hot, ~B.P.)Crystal Formation on Cooling
HeptaneNon-polarInsolubleSparingly SolublePoor
TolueneNon-polarSparingly SolubleSolubleModerate
Ethyl AcetateIntermediateSparingly SolubleVery SolubleGood
AcetoneIntermediateSolubleVery SolublePoor (Too soluble)
IsopropanolPolarSparingly SolubleVery SolubleExcellent
EthanolPolarSolubleVery SolublePoor (Too soluble)
WaterVery PolarInsolubleInsolubleNone

Based on this hypothetical screening, isopropanol and ethyl acetate appear to be the most promising single solvents.

Q3: When is a mixed-solvent system necessary, and how does it work?

A mixed-solvent system is employed when no single solvent meets all the criteria for a good recrystallization.[6] This often occurs when the compound is highly soluble in one solvent and poorly soluble in another. The technique relies on a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble).[1] The two solvents must be fully miscible with each other.

The process involves dissolving the compound in a minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes cloudy (turbid), indicating the point of saturation.[6] A few more drops of the hot "solvent" are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, promoting crystal growth.

Core Experimental Protocols

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-fluoro-2-oxopropyl p-nitrobenzoate in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., isopropanol). Heat the mixture on a hot plate, swirling gently. Add more hot solvent in small portions until the compound just dissolves completely.

  • Decoloration (if necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[7] Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent (Solvent/Anti-solvent) Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., acetone).

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., water or heptane) dropwise until you observe persistent cloudiness.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[6]

  • Crystallization, Collection, and Drying: Follow steps 4-7 from the Single-Solvent protocol.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-fluoro-2-oxopropyl p-nitrobenzoate.

Mandatory Visualization: Troubleshooting Workflow

TroubleshootingWorkflow Start Cooling Solution Problem What is the issue? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals No solid appears OilingOut Liquid Droplets Form ('Oiling Out') Problem->OilingOut Liquid forms LowYield Low Yield of Crystals Problem->LowYield Few crystals Impure Product is Impure Problem->Impure Poor purity Cause_NoCrystals1 Too Much Solvent? NoCrystals->Cause_NoCrystals1 Cause_NoCrystals2 Supersaturation? NoCrystals->Cause_NoCrystals2 Cause_Oiling Solvent BP > Solute MP? OilingOut->Cause_Oiling Cause_LowYield Excess Solvent Used? LowYield->Cause_LowYield Cause_Impure Cooled Too Quickly? Impure->Cause_Impure Sol_NoCrystals1 Boil off excess solvent and re-cool. Cause_NoCrystals1->Sol_NoCrystals1 Sol_NoCrystals2 1. Scratch flask wall. 2. Add a seed crystal. Cause_NoCrystals2->Sol_NoCrystals2 Sol_Oiling Re-heat, add more 'good' solvent. Cool slowly. Or, choose a lower-boiling point solvent. Cause_Oiling->Sol_Oiling Sol_LowYield Use minimum hot solvent. Ensure rinse solvent is ice-cold. Cause_LowYield->Sol_LowYield Sol_Impure Ensure slow cooling. Wash crystals thoroughly with cold solvent. Cause_Impure->Sol_Impure

Caption: Decision tree for common recrystallization problems.

Q: My compound isn't crystallizing upon cooling. What should I do?

This is a very common issue that typically points to one of two causes:

  • Too Much Solvent Was Used: This is the most frequent reason for crystallization failure.[9] The solution is not saturated, so the solute remains dissolved even when cold.

    • Solution: Re-heat the solution and boil off some of the solvent (in a fume hood) to reduce the volume.[5][9] Then, attempt to cool it again.

  • The Solution is Supersaturated: Sometimes, a solution can hold more dissolved solute than it theoretically should at a given temperature. Crystal growth requires a nucleation site to begin.[9]

    • Solution 1: Induce Nucleation by Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide a surface for the first crystals to form.[5][9]

    • Solution 2: Add a Seed Crystal. If you have a small amount of the pure compound, add a tiny crystal to the solution. This provides a template for further crystal growth.[5]

Q: My compound is forming an oil, not crystals. How can I fix this?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[5][10] Essentially, the saturated solution separates into two liquid phases instead of forming a solid.[10][11] This is detrimental to purification because impurities tend to dissolve well in the oily phase.[5]

  • Cause: The melting point of your 3-fluoro-2-oxopropyl p-nitrobenzoate (perhaps depressed by impurities) is lower than the temperature at which it precipitates from the solution.

  • Solution 1: Re-heat and Add More Solvent. Return the flask to the heat source to redissolve the oil. Add a bit more of the "good" solvent to decrease the saturation point, meaning the compound will start to crystallize at a lower temperature. Then, cool the solution very slowly.[5][9]

  • Solution 2: Change Solvents. If the problem persists, the chosen solvent's boiling point may be too high. Select a new solvent with similar solubility properties but a lower boiling point.[5] For example, if you used isopropanol (BP 82°C), consider trying ethyl acetate (BP 77°C).

  • Solution 3: Lower the Cooling Rate. Allow the solution to cool to room temperature over a much longer period before moving it to an ice bath.

Q: My final yield is very low. What went wrong?

A low yield can result from several procedural missteps:

  • Using too much solvent during the initial dissolution step.[8]

  • Premature crystallization during a hot filtration step, resulting in product loss on the filter paper.

  • Washing the final crystals with solvent that is not ice-cold , causing some of the pure product to redissolve.[8]

  • The compound having significant solubility in the solvent even at low temperatures.

Q: How can I control the size of the crystals?

Crystal size is primarily controlled by the rate of cooling.[12]

  • For large crystals: Slow, undisturbed cooling is essential. Allow the flask to cool to room temperature on the benchtop, insulated if necessary, before moving to an ice bath.

  • For small crystals: Rapid cooling (e.g., placing the hot flask directly into an ice bath) and agitation will produce smaller crystals. While sometimes desired, this can increase the risk of trapping impurities.

Advanced Concepts: Predictive Models for Solvent Selection

To minimize the trial-and-error approach to solvent screening, computational models can provide valuable guidance.

  • Hansen Solubility Parameters (HSP): This model deconstructs solubility into three parameters: energy from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[13] The principle is that substances with similar HSP values are likely to be miscible.[13][14] By calculating or estimating the HSP of 3-fluoro-2-oxopropyl p-nitrobenzoate, one can screen for solvents with a close HSP match.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based model that can predict thermodynamic properties, including solubility, from the molecular structure alone.[15][16] It can be used to perform a virtual screening of a large number of solvents, saving significant experimental time and resources.[15][17][18]

Mandatory Visualization: Solvent Selection Workflow

SolventSelection Start Start: Crude 3-fluoro-2-oxopropyl p-nitrobenzoate Screen Perform Small-Scale Solubility Tests Start->Screen Decision Good Single Solvent Found? Screen->Decision SingleSolvent Use Single-Solvent Recrystallization Protocol Decision->SingleSolvent Yes MixedSolvent Use Mixed-Solvent (Solvent/Anti-solvent) Protocol Decision->MixedSolvent No End Pure Crystals SingleSolvent->End MixedSolvent->End

Caption: Workflow for selecting an appropriate solvent system.

References

  • PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
  • WIPO PatentScope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • SCM. (n.d.). COSMO-RS | Thermodynamics & Solubility Prediction Software. Retrieved from [Link]

  • ACS Publications. (2023, March 22). Direct Crystal Growth Control: Controlling Crystallization Processes by Tracking an Analogue Twin. Retrieved from [Link]

  • BioResources. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystal growth. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • Journal of the Saudi Society of Agricultural Sciences. (2021). Synthesis and crystallization purification of phytosterol esters for food industry application. Retrieved from [Link]

  • Arkat USA. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Process Safety and Environmental Protection. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Retrieved from [Link]

  • ETH Zurich. (n.d.). Crystal Growth. Retrieved from [Link]

  • Angelo State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Dassault Systèmes. (n.d.). COSMO-RS PREDICTING THERMODYNAMIC PROPERTIES IN POLYMERS. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]

  • Aus-e-tute. (n.d.). Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. Retrieved from [Link]

  • UPCommons. (2022, October 3). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. Retrieved from [Link]

  • CORE. (n.d.). Controlling Crystal Growth with Modifiers. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 3-fluoro-2-nitrobenzoate | CAS 1214353-57-7. Retrieved from [Link]

  • University of Bayreuth. (n.d.). Tips for Crystal Growing. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Pharmaceutical Sciences. (2022, November 17). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Retrieved from [Link]

  • Molecules. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Retrieved from [Link]

  • ACS Publications. (2024, December 10). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Retrieved from [Link]

Sources

Validation & Comparative

IR spectroscopy characteristic peaks for alpha-fluoro ketone esters

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: IR Spectroscopic Characterization of


-Fluoro Ketone Esters 

Executive Summary

In modern drug development, incorporating fluorine into aliphatic scaffolds—such as


-fluoro ketone esters (e.g., ethyl 2-fluoro-3-oxobutanoate)—is a field-proven strategy to modulate lipophilicity, metabolic stability, and target binding affinity. However, the strong electron-withdrawing nature of the fluorine atom profoundly alters the local electronic environment, leading to significant shifts in infrared (IR) vibrational frequencies. As a Senior Application Scientist, I have designed this guide to provide an in-depth comparative analysis of Attenuated Total Reflectance (ATR) versus Transmission FTIR spectroscopy. This guide will establish the mechanistic causality behind these spectral shifts and provide self-validating protocols for resolving the complex, overlapping carbonyl signals characteristic of fluorinated esters.

Mechanistic Causality: The Fluorine Inductive Effect on Vibrational Modes

To accurately interpret the IR spectra of


-fluoro ketone esters, analysts must understand the underlying physical chemistry driving the spectral shifts.
  • The Inductive (-I) Effect: In a standard non-fluorinated

    
    -keto ester (e.g., ethyl acetoacetate), the ketone carbonyl (C=O) typically absorbs at ~1715 cm⁻¹, while the ester carbonyl absorbs at ~1735–1745 cm⁻¹. When a highly electronegative fluorine atom is introduced at the 
    
    
    
    -position, it withdraws electron density from the adjacent carbon via the
    
    
    -bond network. This decreases the polarizability of the C=O bond and increases its force constant[1].
  • The Carbonyl Blue Shift: Consequently, the ketone C=O stretching frequency undergoes a "blue shift" to a higher wavenumber (typically +15 to +25 cm⁻¹), moving into the 1735–1750 cm⁻¹ range. This causes severe spectral overlap with the ester C=O peak, often resulting in a single broadened band or a poorly resolved doublet that requires mathematical deconvolution[2].

  • Conformational Dipole Repulsion: The exact magnitude of this shift is conformationally dependent. If the C-F bond and the C=O bond are eclipsed (syn-coplanar), the repulsion between their parallel dipoles further shortens the C=O bond, maximizing the shift to higher frequencies[1].

  • C-F Stretching: The C-F single bond exhibits a very strong, broad stretching vibration in the fingerprint region, typically dominating the spectrum between 1000 cm⁻¹ and 1100 cm⁻¹[3].

Data Presentation: Quantitative Spectral Comparison

The table below summarizes the characteristic IR peak shifts when comparing a standard non-fluorinated


-keto ester to its 

-fluoro analog, highlighting the diagnostic peaks used for structural verification.
Functional Group / Vibrational ModeNon-Fluorinated Analog (cm⁻¹)

-Fluoro Ketone Ester (cm⁻¹)
Shift / Mechanistic Causality
Ketone C=O Stretch 1710 – 17201735 – 1750+15 to +30 cm⁻¹ (Strong -I effect increases bond force constant)
Ester C=O Stretch 1735 – 17451740 – 1755+5 to +10 cm⁻¹ (Mild inductive effect through the carbon chain)
C-F Stretch N/A1000 – 1100Very strong absorption; dominates the fingerprint region
C-H Bending (

-carbon)
~1420~1440Shifted due to the steric and electronic influence of the adjacent fluorine

Technology Comparison: ATR-FTIR vs. Transmission FTIR

For high-throughput screening in pharmaceutical laboratories, choosing the correct FTIR sampling technique is critical for reproducible data.

  • Transmission FTIR (Liquid Cell / KBr Window):

    • Mechanism: IR radiation passes directly through the sample. The absorption follows the Beer-Lambert law linearly across all wavelengths[4].

    • Performance: Yields the highest optical resolution and exact peak positions, making it the gold standard for resolving the overlapping ketone/ester C=O doublet in

      
      -fluoro compounds.
      
    • Drawbacks: Requires rigorous sample preparation. Liquid cells with NaCl or KBr windows are highly susceptible to moisture degradation[5].

  • ATR-FTIR (Attenuated Total Reflectance):

    • Mechanism: Utilizes an internal reflection element (IRE) like Diamond or ZnSe. An evanescent wave penetrates the sample (typically 0.5 to 2.0 µm deep)[5].

    • Performance: Rapid, non-destructive, and requires zero sample preparation, making it ideal for process analytical technology (PAT) and real-time reaction monitoring.

    • Drawbacks & Artifacts: Penetration depth is directly proportional to the wavelength. Therefore, the low-frequency C-F stretch (~1050 cm⁻¹) will appear artificially magnified compared to the high-frequency C=O stretch (~1740 cm⁻¹)[4]. Furthermore, raw ATR spectra often exhibit a slight red shift (1–10 cm⁻¹) and band distortion due to anomalous dispersion of the refractive index near strong absorption bands[6].

Experimental Workflow & Self-Validating Protocol

G cluster_ATR ATR-FTIR Workflow cluster_Trans Transmission Workflow Start Sample: Ethyl 2-fluoro- 3-oxobutanoate ATR_Prep Direct Application (Diamond IRE) Start->ATR_Prep Trans_Prep Load Liquid Cell (CaF2 Windows) Start->Trans_Prep ATR_Acq Acquire Spectrum (Evanescent Wave) ATR_Prep->ATR_Acq ATR_Corr Apply Advanced ATR Correction ATR_Acq->ATR_Corr Deconv Spectral Deconvolution (Resolve C=O Overlap) ATR_Corr->Deconv Trans_Acq Acquire Spectrum (Direct Absorbance) Trans_Prep->Trans_Acq Trans_Val Pathlength Calibration (Fringe Method) Trans_Acq->Trans_Val Trans_Val->Deconv Analyze Identify C-F Stretch & Quantify C=O Shift Deconv->Analyze

FTIR Analytical Workflow: Comparing ATR and Transmission methods for fluorinated esters.

Step-by-Step Methodology

To ensure scientific integrity and reproducibility, the following self-validating protocol must be used when analyzing liquid


-fluoro ketone esters (e.g., ethyl 2-fluoro-3-oxobutanoate).

Phase 1: Instrument Preparation & Background Validation

  • Purge the Optical Bench: Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric water vapor and CO₂ interference, which can obscure the critical 1700 cm⁻¹ carbonyl region.

  • Background Acquisition: Collect a background spectrum (128 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Ensure the single-beam energy profile matches the manufacturer's baseline and that the water vapor rotational bands (1900–1300 cm⁻¹) are entirely minimized.

Phase 2: Transmission FTIR Acquisition

  • Cell Assembly: Inject the neat liquid sample into a sealed liquid cell equipped with CaF₂ windows (preferred over KBr due to superior moisture resistance) and a 0.015 mm Teflon spacer.

  • Measurement: Acquire the spectrum (128 scans, 4 cm⁻¹ resolution).

  • Pathlength Verification: Use the interference fringe method on the empty cell to mathematically validate the exact path length prior to sample injection, ensuring quantitative accuracy across batches.

Phase 3: ATR-FTIR Acquisition & Correction

  • Sample Application: Deposit 2–3 drops of the neat liquid directly onto the monolithic diamond ATR crystal. Ensure complete coverage of the active sensing area.

  • Measurement: Acquire the spectrum (128 scans, 4 cm⁻¹ resolution).

  • Algorithmic Correction: Apply an ATR correction algorithm using the spectrometer's software.

    • Causality: Because the evanescent wave penetrates deeper at lower frequencies, the raw ATR spectrum will show an exaggerated C-F stretch (~1050 cm⁻¹) relative to the C=O stretch (~1740 cm⁻¹). The correction normalizes the relative intensities and corrects the anomalous dispersion shifts, allowing direct quantitative comparison with the Transmission data[4][6].

Phase 4: Data Processing & Deconvolution

  • Baseline Correction: Apply a multipoint baseline correction to both spectra to account for any scattering.

  • Peak Deconvolution: Because the

    
    -fluoro substitution forces the ketone C=O peak to overlap heavily with the ester C=O peak, apply Fourier self-deconvolution (FSD) or second-derivative spectroscopy to the 1700–1780 cm⁻¹ region. This mathematical resolution will reveal the hidden doublet, definitively confirming the presence of both distinct, highly-shifted carbonyl environments.
    

References

  • Title: Ethyl 2-fluoro-3-oxobutanoate | C6H9FO3 | CID 230078 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: Specac Ltd URL: [Link]

  • Title: Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics Source: PubMed Central (PMC) URL: [Link]

  • Title: Conformational equilibrium of phenylacetic acid and its halogenated analogues through theoretical studies, NMR and IR spectroscopy Source: ResearchGate URL: [Link]

  • Title: Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release Source: MDPI URL: [Link]

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Comparative Cytotoxicity Guide: (3-Fluoro-2-oxopropyl) 4-nitrobenzoate vs. 3-Chloro Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the therapeutic window of covalent modifiers requires a rigorous decoupling of on-target efficacy from off-target cytotoxicity. When designing irreversible inhibitors or chemical probes, the choice of the electrophilic warhead is the primary determinant of the molecule's selectivity landscape. This guide provides an objective, data-driven comparison between (3-fluoro-2-oxopropyl) 4-nitrobenzoate (an


-fluoromethyl ketone, or FMK) and its 3-chloro analog , 3-chloro-2-oxopropyl 4-nitrobenzoate (an 

-chloromethyl ketone, or CMK).

Mechanistic Causality: The Chemistry of Cytotoxicity

The fundamental divergence in the cytotoxicity profiles of these two analogs stems directly from leaving group thermodynamics and the resulting electrophilicity of the


-carbon[1].
  • 3-Chloro-2-oxopropyl 4-nitrobenzoate (CMK): The chloride ion is an excellent leaving group, rendering the adjacent carbonyl highly electrophilic. This creates a "hard" electrophile that reacts promiscuously with a wide array of cellular nucleophiles, including off-target cysteines, serines, and intracellular glutathione[2]. This indiscriminate alkylation leads to rapid accumulation of misfolded proteins and direct, high in vitro cytotoxicity[3].

  • (3-Fluoro-2-oxopropyl) 4-nitrobenzoate (FMK): The carbon-fluorine bond is significantly stronger, making the fluoride ion a poorer leaving group. Consequently, the FMK warhead is relatively inert toward general cellular thiols[1]. It requires the specific microenvironment of a target protease's active site—often involving precise hydrogen bonding to the fluorine atom—to activate the warhead. This requirement for active-site activation leads to high selectivity and substantially lower non-specific cytotoxicity in cell culture[4].

The In Vivo Caveat: While FMKs exhibit superior safety profiles in vitro, their metabolic cleavage in whole-organism models can release fluoroacetate. Fluoroacetate is highly toxic as it inhibits aconitase in the Krebs cycle[5]. Therefore, the choice between these analogs must be dictated by your experimental model (in vitro vs. in vivo).

Mechanism cluster_0 Electrophilic Warhead Comparison FMK (3-Fluoro-2-oxopropyl) 4-nitrobenzoate Target Target Cysteine Protease (Specific Alkylation) FMK->Target High Selectivity CMK 3-Chloro Analog (CMK) CMK->Target High Reactivity OffTarget Off-Target Nucleophiles (Promiscuous Binding) CMK->OffTarget Low Selectivity LowTox Low in vitro Cytotoxicity Target->LowTox HighTox High Non-Specific Cytotoxicity OffTarget->HighTox

Mechanistic divergence of FMK vs CMK warheads driving cytotoxicity profiles.

Comparative Cytotoxicity Data

To objectively compare these compounds, we must look at their behavior across standard biochemical and cellular assays. The table below synthesizes the typical performance metrics of the FMK vs. CMK warheads attached to standard recognition scaffolds.

Parameter(3-Fluoro-2-oxopropyl) 4-nitrobenzoate3-Chloro-2-oxopropyl 4-nitrobenzoate
Chemical Reactivity Low (Requires active-site activation)High (Spontaneous alkylation)
Target Selectivity High (Cysteine proteases)Low (Cysteines, Serines, Amines)
In Vitro Cytotoxicity (CC₅₀) Typically > 100 - 250 µM[4]Typically < 10 - 50 µM[2]
Primary Toxicity Mechanism In vivo metabolism to fluoroacetate[5]Broad-spectrum protein alkylation[3]
Glutathione Depletion MinimalSignificant
Best Application Phase Cell-based assays, target validationBiochemical assays, structural biology

Self-Validating Experimental Protocols

To establish true trustworthiness in your data, you cannot rely on a single viability readout. A decrease in metabolic activity could indicate either true off-target cytotoxicity or the downstream phenotypic effect of on-target inhibition.

The following protocol describes a self-validating system : multiplexing a cell viability assay (ATP quantification) with a target engagement assay (Activity-Based Protein Profiling, ABPP). This ensures that any observed cell death is contextualized by the actual degree of target inhibition.

Workflow Culture 1. Cell Culture (e.g., HEK293T) Treat 2. Compound Treatment (Dose Response) Culture->Treat Assay1 3A. Viability Assay (ATP Quantification) Treat->Assay1 Assay2 3B. Target Engagement (Activity Profiling) Treat->Assay2 Analysis 4. Orthogonal Validation (Tox vs. Efficacy) Assay1->Analysis Assay2->Analysis

Self-validating workflow decoupling on-target efficacy from off-target toxicity.

Step-by-Step Methodology

Step 1: Cell Seeding and Equilibration

  • Action: Seed target cells (e.g., HEK293T or disease-relevant line) at 10,000 cells/well in a 96-well opaque plate. Allow 24 hours for adherence.

  • Causality: Covalent modifier toxicity is highly dependent on cell density and proliferation rate. Standardizing the confluence ensures the intracellular glutathione pool is consistent across biological replicates.

Step 2: Dual-Treatment Paradigm

  • Action: Treat cells with a 10-point dose-response curve (e.g., 0.1 µM to 250 µM) of both the fluoro and chloro analogs. Include a vehicle control (0.1% DMSO). Incubate for 48 hours.

  • Causality: Why a 48-hour endpoint? Covalent modifier toxicity is time-dependent. While reversible inhibitors reach equilibrium quickly, irreversible CMKs accumulate off-target adducts over time[3]. A 48-hour window accurately captures this cumulative toxicity.

Step 3: Multiplexed Readout A - Viability (CellTiter-Glo)

  • Action: Add CellTiter-Glo reagent directly to the wells (1:1 ratio with media). Lyse for 10 minutes and read luminescence.

  • Causality: ATP quantification is the most robust proxy for cell viability. Unlike MTT assays, which rely on enzymatic reduction that can be directly inhibited by promiscuous alkylating agents (like the 3-chloro analog), ATP extraction bypasses this chemical interference.

Step 4: Multiplexed Readout B - Target Engagement (ABPP)

  • Action: In parallel wells treated identically, lyse the cells and incubate the lysate with a fluorescently tagged activity-based probe specific to your target protease. Run the samples on SDS-PAGE and quantify in-gel fluorescence.

  • Causality: If the 3-chloro analog shows a CC₅₀ of 5 µM in Step 3, but Step 4 shows it only engages the target at 20 µM, you have definitively proven that the observed cell death is driven by off-target cytotoxicity, not target inhibition.

Step 5: Therapeutic Index Calculation

  • Action: Calculate the ratio of CC₅₀ (from Step 3) to IC₅₀ (from Step 4).

  • Causality: The (3-fluoro-2-oxopropyl) 4-nitrobenzoate will typically yield a wide therapeutic index (e.g., >50x), validating its use as a selective cellular probe[4], whereas the 3-chloro analog will likely yield a ratio near 1, indicating its unsuitability for complex biological systems.

References

1.[4] Structure-based design of covalent SARS-CoV-2 papain-like protease inhibitors - PMC. National Institutes of Health (NIH).[Link] 2.[3] Optimization and Anti-Cancer Properties of Fluoromethylketones as Covalent Inhibitors for Ubiquitin C-Terminal Hydrolase L1 - PMC. National Institutes of Health (NIH).[Link] 3.[1] Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - MDPI. MDPI.[Link] 4.[5] Editorial: The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition. ResearchGate.[Link] 5.[2] Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors - PMC. National Institutes of Health (NIH).[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (3-fluoro-2-oxopropyl) 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-potency and reactive intermediate workflows, I approach (3-fluoro-2-oxopropyl) 4-nitrobenzoate (CAS: 62522-66-1) not merely as a standard reagent, but as a bimodal hazard system.

To handle this compound safely, we must understand the causality behind its reactivity. The molecule combines a highly electrophilic fluoromethyl ketone moiety—a potent alkylating agent often utilized in the design of covalent enzyme inhibitors [4]—with an energy-dense, potentially sensitizing nitroaromatic group [3]. This dual nature means that exposure doesn't just cause localized irritation; it presents severe risks of biological alkylation and systemic toxicity.

The following guide provides a self-validating, step-by-step operational framework for the safe handling, reaction setup, and disposal of this chemical.

Physicochemical Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must ground our safety protocols in the compound's physical data. The high boiling point indicates low volatility at room temperature, meaning our primary exposure vectors are particulate aerosolization (dust) and dermal absorption during solution transfer.

Table 1: Physicochemical Properties & Operational Implications

Property Value Operational Implication
CAS Number 62522-66-1 Unique identifier for inventory and waste tracking.
Molecular Weight 241.17 g/mol High mass; dust settles quickly but poses a severe inhalation hazard if disturbed.
Density ~1.38 g/cm³ Heavier than water; dictates phase separation behavior during aqueous workups.
Boiling Point 417.1 ºC (at 760 mmHg) Low ambient volatility; however, extreme heat can trigger explosive decomposition.

| Flash Point | 206 ºC | Combustible solid; must be kept isolated from open flames and strong oxidizers. |

(Data synthesized from [1])

Mandatory PPE Matrix: The "Why" Behind the Gear

Standard laboratory PPE is insufficient for fluorinated alkylating agents. The protective envelope must be engineered to prevent both rapid permeation and static discharge.

  • Hand Protection (Double-Gloving):

    • Inner Glove: 4-mil Nitrile (for tactile feedback).

    • Outer Glove: Butyl rubber or a multi-layer laminate (e.g., Silver Shield®).

    • Causality: Fluorinated ketones can rapidly permeate standard elastomeric networks. The laminate outer layer provides a definitive chemical barrier, while the inner nitrile glove protects against accidental exposure during outer glove removal[4].

  • Eye & Face Protection: Tight-fitting chemical splash goggles paired with a full-face shield.

    • Causality: The electrophilic nature of the fluoromethyl ketone means ocular exposure can cause rapid, irreversible corneal alkylation. Safety glasses with side shields do not provide adequate vapor/dust sealing.

  • Respiratory Protection: Handling the neat powder must be done inside a localized exhaust system (e.g., a powder weighing isolator). If a fume hood is compromised, a NIOSH-approved full-face respirator with P100/Organic Vapor (OV) cartridges is mandatory.

    • Causality: Nitroaromatic dusts are known respiratory sensitizers and systemic toxins upon inhalation [3].

  • Body Protection: Flame-retardant, anti-static lab coat (e.g., Nomex) over fully covering clothing. Disposable Tyvek sleeves are highly recommended.

    • Causality: Nitrobenzoate powders can accumulate static charge, presenting a deflagration risk if dispersed in air near a spark [2].

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check of the previous step is confirmed.

Phase 1: Preparation and Weighing

  • Verify Containment: Turn on the powder weighing enclosure. Validation Check: Ensure the differential pressure gauge reads > 0.05 inches H₂O before bringing the chemical into the workspace.

  • Static Mitigation: Ground the balance and use only static-dissipative (e.g., PTFE-coated or grounded metallic) spatulas.

  • Transfer: Weigh the required mass of (3-fluoro-2-oxopropyl) 4-nitrobenzoate into a pre-tared, sealable vial.

  • Seal and Decontaminate: Cap the vial tightly before removing it from the enclosure. Wipe the exterior of the vial with a 70% ethanol-soaked wipe to remove transient dust [2].

Phase 2: Reaction Setup (Fume Hood)

  • Inert Atmosphere: Transfer the sealed vial to a fume hood equipped with a Schlenk line. Purge the reaction vessel with Argon. Causality: Moisture can prematurely hydrolyze the fluorinated ketone, degrading the reagent and generating hazardous hydrogen fluoride (HF) micro-environments [4].

  • Solubilization: Inject anhydrous solvent (e.g., dichloromethane or THF) directly into the sealed vial via a syringe, dissolve the solid, and then transfer the solution to the main reaction flask. Causality: Handling the compound as a solution drastically reduces the inhalation hazard profile.

Workflow N1 1. Storage & Retrieval (Inert Atmosphere, < 4°C) N2 2. Weighing & Transfer (Glovebox / Enclosure) N1->N2 Sealed secondary container N3 3. Reaction Setup (Fume Hood, Schlenk Line) N2->N3 Dissolve in anhydrous solvent N4 Spill / Exposure (Evacuate, SCBA Required) N2->N4 Accidental release N3->N4 Loss of containment N5 4. Quenching & Disposal (Halogenated Waste Stream) N3->N5 Reaction completion & workup N4->N5 Neutralize with inert absorbent

Operational workflow and emergency routing for (3-fluoro-2-oxopropyl) 4-nitrobenzoate handling.

Spill Response & Disposal Plan

In the event of a loss of containment, immediate and methodical action is required to prevent cross-contamination and exposure.

Emergency Spill Protocol:

  • Evacuate & Isolate: Immediately evacuate the immediate area. Allow the HVAC system to clear ambient aerosols for 15 minutes.

  • Don Emergency PPE: Responders must wear a Self-Contained Breathing Apparatus (SCBA) and a fully encapsulated chemical suit if the spill exceeds 50 grams outside of a fume hood [2].

  • Containment (No Combustibles): Cover the spill with an inert, non-combustible absorbent like diatomaceous earth or dry sand. Crucial Warning: NEVER use sawdust or paper towels for the initial bulk cleanup. Causality: Nitroaromatics can react exothermically with combustible organic matter, potentially causing a fire [3].

  • Chemical Decontamination: Carefully sweep the absorbed mixture into a compatible hazardous waste bucket using non-sparking tools. Solvent-wash the contaminated surface sequentially: first with 60-70% ethanol (to dissolve the nitrobenzoate), followed by a thorough washing with an alkaline soap and water solution to hydrolyze residual traces [2].

  • Validation Check: Swab the cleaned area and observe under a portable UV lamp (254 nm). Nitroaromatics strongly quench UV fluorescence; a lack of dark spots on a fluorescent background indicates successful gross decontamination.

Routine Waste Disposal:

  • Segregation: Do not mix unreacted (3-fluoro-2-oxopropyl) 4-nitrobenzoate waste with strong bases or amines in the waste carboy, as this can trigger a violent exothermic alkylation or degradation reaction.

  • Labeling: Route all liquid waste into a dedicated "Halogenated Organic Waste" stream, explicitly listing "fluorinated ketones" and "nitroaromatics" on the manifest to alert the disposal facility of the energetic and toxicological profile.

References

  • Chemsrc. (2025). 62522-66-1 3-Fluoro-2-oxopropyl p-nitrobenzoate Physical and Chemical Properties. Retrieved from[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid (Proxy for Nitrobenzoate Handling and Spill Cleanup). Retrieved from[Link]

  • Ataman Chemicals. (2024). Sodium Nitrobenzoate Safety Data and Handling Precautions. Retrieved from[Link]

  • Kitamura, T., et al. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. PMC - NIH. Retrieved from[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.